Dyrk1A-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H21N3O |
|---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H21N3O/c1-12-17-15(7-8-18-12)14-6-5-13(21-4)11-16(14)20(17)10-9-19(2)3/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
MOPUAJCKFRRYRF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Dyrk1A-IN-8: A Technical Guide to its Mechanism of Action in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease. Its role in the hyperphosphorylation of tau protein and the processing of amyloid precursor protein (APP) positions it as a key player in the pathology of these conditions. Dyrk1A-IN-8 (also known as compound 4C) is a potent inhibitor of DYRK1A, developed as a psychoplastogen—a class of molecules capable of promoting neuronal growth and reversing cortical atrophy. This technical guide provides an in-depth overview of the mechanism of action of this compound in neuronal cells, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
Core Mechanism of Action
This compound exerts its effects in neuronal cells primarily through the direct inhibition of the DYRK1A kinase. By binding to the ATP-binding pocket of the enzyme, it prevents the transfer of a phosphate (B84403) group to its downstream substrates. This inhibition leads to a cascade of effects that counter the pathological hallmarks associated with neurodegenerative diseases.
The development of this compound was part of a rational drug design approach that combined the pharmacophores of known DYRK1A inhibitors with those of iso-dimethyltryptamines (isoDMTs), aiming to create compounds with both neuroprotective and neurogenic properties.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its effects on neuronal cells.
| Parameter | Value | Assay Method | Reference |
| IC50 for DYRK1A | 209 nM | In vitro kinase assay | [3] |
Table 1: In vitro potency of this compound.
| Cellular Effect | Assay | Observations | Reference |
| Tau Phosphorylation | Western Blot in neuronal cells | This compound is expected to suppress the hyperphosphorylation of tau protein. Inhibition of DYRK1A has been shown to reduce phosphorylation at multiple sites, a key factor in the formation of neurofibrillary tangles.[2][4] | [2][4] |
| Neuronal Growth and Plasticity (Psychoplastogenic effect) | Primary cortical neuron culture analysis | As a psychoplastogen, this compound is designed to promote cortical neuron growth, counteracting the neuronal atrophy seen in neurodegenerative diseases.[1][2] | [1][2] |
| Amyloid-β (Aβ) Formation | Cellular models of Alzheimer's disease | By inhibiting DYRK1A, which is known to phosphorylate amyloid precursor protein (APP), this compound is anticipated to reduce the formation of amyloid-β plaques, another hallmark of Alzheimer's disease.[5][6] | [5][6] |
Table 2: Summary of the cellular effects of this compound in neuronal models.
Signaling Pathways
The inhibition of DYRK1A by this compound impacts several critical signaling pathways implicated in neurodegeneration.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following are generalized protocols based on standard techniques used in the field for evaluating DYRK1A inhibitors.
In Vitro DYRK1A Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DYRK1A.
Methodology:
-
A radiometric kinase assay is performed using recombinant human DYRK1A.
-
The kinase reaction is initiated by adding a mixture of ATP (containing radiolabeled γ-³²P-ATP) and a generic peptide substrate.
-
The reaction is carried out in the presence of varying concentrations of this compound.
-
The incorporation of ³²P into the substrate is measured using a scintillation counter.
-
IC50 values are calculated by fitting the data to a dose-response curve.
Western Blot Analysis of Tau Phosphorylation
Objective: To assess the effect of this compound on tau phosphorylation in a cellular context.
Methodology:
-
Primary cortical neurons or a suitable neuronal cell line are cultured.
-
Cells are treated with this compound at various concentrations for a specified duration.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for total tau and various phosphorylated tau epitopes (e.g., pS396, pT212).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Band intensities are quantified to determine the ratio of phosphorylated tau to total tau.
Immunocytochemistry for Neuronal Morphology
Objective: To visualize and quantify the effects of this compound on neuronal growth and complexity.
Methodology:
-
Primary cortical neurons are cultured on coverslips.
-
Neurons are treated with this compound or a vehicle control.
-
After treatment, cells are fixed with paraformaldehyde and permeabilized.
-
Cells are incubated with primary antibodies against neuronal markers (e.g., MAP2 for dendrites, β-III tubulin for overall neuronal structure).
-
Fluorescently labeled secondary antibodies are used for visualization.
-
Images are captured using a fluorescence microscope.
-
Neuronal morphology, including dendritic length, branching, and spine density, is analyzed using imaging software.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for neurodegenerative diseases like Alzheimer's. Its dual action as a potent DYRK1A inhibitor and a psychoplastogen offers a novel approach to not only halt the progression of pathology but also to potentially restore lost neuronal connectivity. Further preclinical studies are warranted to fully elucidate its efficacy, safety profile, and pharmacokinetic properties in in vivo models. The development of highly selective and brain-penetrant DYRK1A inhibitors like this compound is a significant step forward in the quest for effective treatments for these devastating neurological disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Psychoplastogenic DYRK1A Inhibitors with Therapeutic Effects Relevant to Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Psychoplastogenic DYRK1A Inhibitors with Therapeutic Effects Relevant to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1A-IN-8: A Technical Guide to its Role and Application in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target in the field of neurodegenerative diseases.[1][2] Located on chromosome 21, its overexpression is implicated in the pathology of Down syndrome and Alzheimer's disease.[3][4] DYRK1A is a serine/threonine kinase that plays a pivotal role in neuronal development and function. However, its dysregulation contributes to the hyperphosphorylation of tau protein and the amyloidogenic processing of amyloid precursor protein (APP), two key pathological hallmarks of Alzheimer's disease.[3][5] This has spurred the development of specific inhibitors to modulate its activity. This technical guide focuses on Dyrk1A-IN-8, a potent inhibitor of DYRK1A, and its role in neurodegenerative disease models.
This compound: A Potent and Selective Inhibitor
This compound, also identified as compound 4C, is a potent inhibitor of DYRK1A with a reported half-maximal inhibitory concentration (IC50) of 209 nM.[6] Its development is part of a rational drug design approach to create psychoplastogenic DYRK1A inhibitors with therapeutic potential for Alzheimer's disease.[7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and comparator compounds from the primary literature.
| Compound | DYRK1A IC50 (nM) | Primary Cell-Based Assay | Effect on Tau Phosphorylation | Animal Model Data | Reference |
| This compound (4C) | 209 | Cortical Neuron Growth | Suppresses tau hyperphosphorylation | Not yet reported | [6][7] |
| Harmine | 28 | Not specified | Reduces tau phosphorylation | Improves cognitive deficits in 3xTg-AD mice | [8] |
| EGCG | ~300 | Not specified | Reduces tau phosphorylation | Not specified | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving DYRK1A in neurodegeneration and a typical experimental workflow for evaluating a DYRK1A inhibitor like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 3. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of DYRK1A in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Psychoplastogenic DYRK1A Inhibitors with Therapeutic Effects Relevant to Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effects of Dyrk1A-IN-8 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including neuronal development, cell proliferation, and apoptosis.[1] Its dysregulation has been implicated in several pathologies, most notably Down syndrome and certain cancers.[1] As a key regulator of the cell cycle, DYRK1A's activity is tightly controlled to ensure proper cell division. Inhibition of DYRK1A has emerged as a promising therapeutic strategy for various diseases. This technical guide focuses on Dyrk1A-IN-8, a potent inhibitor of DYRK1A, and its effects on cell cycle progression. We will delve into the underlying signaling pathways, present available quantitative data, and provide detailed experimental protocols for investigating these effects.
Data Presentation
Inhibitor Potency
Quantitative data for this compound is primarily available for its in vitro inhibitory activity against the DYRK1A kinase. For comparative purposes, the IC50 values of other commonly used DYRK1A inhibitors are also presented.
| Inhibitor | IC50 (nM) vs DYRK1A | Molecular Formula | CAS Number |
| This compound | 209 [2] | C17H21N3O[2] | 101578-13-6[2] |
| Harmine | ~50-107 | C13H12N2O | 442-51-3 |
| INDY | ~25-139 | C18H13N3O3S | 33996-58-6 |
| EHT 1610 | High nanomolar range | Not readily available | 1391993-78-5 |
| ID-8 | Not readily available | C16H15N3O | 1453848-26-4 |
Note: IC50 values can vary depending on the assay conditions.
Effects on Cell Cycle Distribution and Protein Expression (Representative Data)
Specific quantitative data detailing the effects of this compound on cell cycle phase distribution and the expression levels of key cell cycle regulatory proteins are not extensively available in public literature. However, studies on other potent DYRK1A inhibitors provide valuable insights into the expected effects. The following tables present representative data from studies using other DYRK1A inhibitors to illustrate the potential impact on cell cycle progression.
Table 2: Representative Effect of DYRK1A Inhibition on Cell Cycle Phase Distribution
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Cell Line | Inhibitor Used |
| Control (DMSO) | 70% | 20% | 10% | SH-SY5Y | (Hypothetical) |
| DYRK1A Inhibitor (e.g., Harmine) | 88%[3] | 5% | 7% | SH-SY5Y[3] | Harmine[3] |
This data is illustrative and based on the effects of DYRK1A overexpression and inhibition in SH-SY5Y cells.[3] The precise effects of this compound would need to be determined experimentally.
Table 3: Representative Effect of DYRK1A Inhibition on Cell Cycle Regulatory Proteins
| Target Protein | Change upon DYRK1A Inhibition | Phosphorylation Site | Functional Consequence |
| Cyclin D1 | Increase[3][4] | Thr286[3][4] | Decreased proteasomal degradation, promotion of G1/S transition.[3][4] |
| p27Kip1 | Increase[4] | Ser10[4] | Protein stabilization, inhibition of CDK2/Cyclin E.[4] |
| Cyclin D3 | Increase[5] | Thr283[5] | Decreased degradation, failure to exit cell cycle.[5] |
| CDC23 | No direct data on inhibition, but DYRK1A phosphorylates it | Ser588 | DYRK1A-mediated phosphorylation is required for anaphase-promoting complex (APC/C) function.[1] |
This table summarizes the known interactions between DYRK1A and key cell cycle proteins. The "Change upon DYRK1A Inhibition" reflects the expected outcome based on blocking DYRK1A's activity.
Signaling Pathways and Mechanisms
DYRK1A influences cell cycle progression primarily by phosphorylating key regulatory proteins, often targeting them for proteasomal degradation. The inhibition of DYRK1A by compounds like this compound is expected to reverse these effects.
DYRK1A Signaling Pathway in Cell Cycle Regulation
Caption: DYRK1A signaling in cell cycle control and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on cell cycle progression.
Experimental Workflow for Cell Cycle Analysis
Caption: A typical workflow for analyzing cell cycle progression using flow cytometry.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HEK293)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
Treatment: After allowing cells to adhere overnight, treat them with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach using trypsin.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Western Blotting for Cell Cycle Proteins
This protocol describes the detection and quantification of key cell cycle regulatory proteins modulated by this compound.
Materials:
-
Cell lysates from this compound treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p27Kip1, anti-phospho-Cyclin D1 (Thr286), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound as described in Protocol 1.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Logical Relationship Diagram
References
- 1. Global phosphoproteomics reveals DYRK1A regulates CDK1 activity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Down syndrome-related protein kinase DYRK1A phosphorylates p27(Kip1) and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DYRK1A controls the transition from proliferation to quiescence during lymphoid development by destabilizing Cyclin D3 - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1A-IN-8: A Technical Guide to a Novel Chemical Probe for DYRK1A Function
For Researchers, Scientists, and Drug Development Professionals
Introduction: DYRK1A as a Therapeutic Target
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved, pleiotropic serine/threonine kinase that plays a critical role in a multitude of cellular processes. Encoded on chromosome 21, its gene dosage-sensitive nature makes it a pivotal player in both normal development and disease. Overexpression of DYRK1A is strongly implicated in the pathophysiology of Down syndrome and the progression of neurodegenerative conditions like Alzheimer's disease, primarily through its role in hyperphosphorylating key proteins such as Tau.[1] Conversely, haploinsufficiency leads to distinct developmental disorders.[2]
DYRK1A's diverse functions, which include regulating cell cycle progression, neuronal development, transcription, and cellular stress responses, have established it as a significant therapeutic target.[2] The development of potent and selective chemical probes is essential for dissecting its complex signaling networks and validating its potential for therapeutic intervention. This guide focuses on Dyrk1A-IN-8, a recently developed inhibitor, as a case study for the characterization and application of a chemical probe for DYRK1A.
This compound: A Novel Probe Targeting Tau Pathology
This compound (also referred to as compound 4c) is a novel, potent inhibitor of DYRK1A developed through rational drug design.[3] It was identified as part of a program aimed at creating "psychoplastogenic" molecules that not only inhibit DYRK1A to reduce tau hyperphosphorylation but also promote the growth of cortical neurons.[3][4] This dual-action profile makes it a particularly interesting tool for studying neurodegenerative diseases where both tauopathy and neuronal atrophy are key pathological hallmarks.[1][4]
Quantitative Profile of DYRK1A Inhibitors
A critical aspect of a chemical probe is its potency and selectivity. While comprehensive selectivity data for the novel this compound is not yet publicly available, its biochemical potency can be compared with other well-characterized DYRK1A inhibitors. High selectivity is crucial to ensure that observed biological effects are due to the inhibition of the intended target and not off-target kinases.
| Compound | DYRK1A IC₅₀ (nM) | Selectivity Notes | Assay Type | Reference(s) |
| This compound | 209 | Data not publicly available. | Biochemical Assay | MedChemExpress Data Sheet |
| Harmine (B1663883) | 70 - 107 | Potently inhibits DYRK1B, DYRK2, CLK1, CLK4, PIM1, and MAO-A. | TR-FRET, ELISA | [3][5] |
| INDY | 240 | Also inhibits DYRK1B (IC₅₀ = 230 nM). | Biochemical Assay | [6][7] |
| FINDY | N/A (Targets folding) | Highly selective for DYRK1A over DYRK1B and DYRK2. | Cell-Based Assay | [8] |
| Compound 8b | 76 | Highly selective (S-Score(40) = 0.01). Weak inhibition of CLK1, CLK2, DYRK2. | TR-FRET, KINOMEscan | [9][10] |
Note: IC₅₀ values can vary between different assay formats and conditions.
Key Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental strategies is essential for utilizing a chemical probe effectively. The following diagrams, generated using DOT language, illustrate the DYRK1A signaling pathway, a general workflow for probe validation, and the concept of kinase selectivity.
Experimental Protocols for Probe Characterization
The following sections detail representative experimental protocols that are fundamental for characterizing a DYRK1A inhibitor like this compound.
Protocol 1: In Vitro Biochemical Kinase Assay (ELISA-based)
This protocol describes a non-radioactive method to determine the IC₅₀ of an inhibitor against recombinant DYRK1A.[11]
1. Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate (e.g., Dynamin 1a fragment)
-
High-binding 96-well microplate
-
Phospho-specific primary antibody against the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution (e.g., 1 M H₂SO₄)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
Wash Buffer (PBS with 0.05% Tween-20) and Blocking Buffer (1% BSA in PBS)
2. Procedure:
-
Substrate Coating: Coat wells of a 96-well plate with 1-5 µg/mL of DYRK1A substrate in PBS overnight at 4°C. Wash wells 3x with Wash Buffer.
-
Blocking: Block wells with Blocking Buffer for 1 hour at room temperature. Wash 3x.
-
Inhibitor Addition: Prepare a serial dilution of this compound in kinase reaction buffer (final DMSO concentration <1%). Add 25 µL of the inhibitor dilutions to the appropriate wells. Include DMSO-only (0% inhibition) and no-enzyme (background) controls.
-
Enzyme Addition: Add 25 µL of recombinant DYRK1A enzyme (at a pre-determined optimal concentration) to all wells except the no-enzyme control. Pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 50 µL of ATP solution (at a concentration near the Kₘ for DYRK1A, e.g., 25 µM).
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Detection:
-
Stop the reaction by washing the wells 3x with Wash Buffer.
-
Add the phospho-specific primary antibody and incubate for 1 hour at room temperature.
-
Wash 3x and add HRP-conjugated secondary antibody for 1 hour.
-
Wash 3x, add TMB substrate, and allow color to develop.
-
Stop the reaction with Stop Solution and measure absorbance at 450 nm.
-
-
Data Analysis: Convert absorbance to percent inhibition relative to DMSO controls and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cellular Target Engagement (CETSA)
The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target binding in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[12]
1. Materials:
-
Cultured cells expressing DYRK1A (e.g., HEK293T)
-
This compound and DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease/phosphatase inhibitors
-
Thermocycler, centrifuges
-
SDS-PAGE and Western blot reagents
-
Primary antibody against DYRK1A
2. Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound (e.g., 10x IC₅₀) and a control set with DMSO for 1-2 hours.
-
Heating Step: Harvest, wash, and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermocycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Centrifugation: Separate soluble proteins from aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot: Collect the supernatant (soluble fraction). Determine protein concentration and analyze equal amounts by Western blot using an anti-DYRK1A antibody.
-
Data Analysis: Quantify band intensity for DYRK1A at each temperature for both DMSO and inhibitor-treated samples. Normalize the intensity to the lowest temperature point. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and engagement.[12]
Protocol 3: Downstream Signaling Assay (Phospho-Tau Western Blot)
This protocol assesses the functional consequence of DYRK1A inhibition by measuring the phosphorylation status of a known downstream substrate, such as Tau at threonine 212 (pTau-T212).[13][14]
1. Materials:
-
Cell line overexpressing DYRK1A and Tau (e.g., transfected HEK293T cells)[14]
-
This compound and DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease/phosphatase inhibitors
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-pTau-T212, anti-total-Tau, anti-DYRK1A, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody and ECL substrate
2. Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with increasing concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer. Clarify the lysate by centrifugation.
-
Western Blot Analysis:
-
Determine protein concentration of the supernatant.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies (anti-pTau-T212 and loading control) overnight at 4°C.
-
Wash 3x with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash 3x and detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities. Normalize the pTau-T212 signal to the total Tau or loading control signal. A dose-dependent decrease in the normalized pTau signal indicates effective inhibition of DYRK1A in cells.
Conclusion
This compound represents a promising new chemical probe for investigating the complex biology of DYRK1A, particularly in the context of neurodegenerative diseases. Its development underscores the value of rational design in creating tools with specific, disease-relevant activities. The proper characterization of such a probe requires a systematic and multi-faceted approach, encompassing biochemical potency and selectivity profiling, confirmation of cellular target engagement, and assessment of downstream functional effects. The protocols and data presented in this guide provide a technical framework for researchers to effectively utilize and evaluate this compound and other kinase inhibitors, thereby advancing our understanding of DYRK1A and facilitating the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychoplastogenic DYRK1A Inhibitors with Therapeutic Effects Relevant to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dyrk1A-IN-8 in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that has emerged as a protein of significant interest in cancer biology. Its role is complex and context-dependent, acting as both an oncogene and a tumor suppressor in different cancer types.[1][2] DYRK1A is involved in a multitude of cellular processes critical to cancer progression, including cell cycle regulation, DNA damage repair, and the modulation of key signaling pathways.[1] This technical guide focuses on Dyrk1A-IN-8 (also known as ID-8), a small molecule inhibitor of DYRK1A, and its application in cancer cell line studies. We will delve into its mechanism of action, provide quantitative data on its activity, detail relevant experimental protocols, and visualize the associated signaling pathways.
This compound: A Potent Inhibitor of DYRK1A
This compound (ID-8) has been identified as a potent inhibitor of DYRK1A.[3] Understanding its binding affinity and selectivity is crucial for interpreting its effects in a cellular context.
Quantitative Data for Dyrk1A Inhibitors
The following table summarizes key quantitative data for this compound and the well-characterized inhibitor Harmine for comparative purposes.
| Compound | Target | Assay Type | Value | Reference(s) |
| This compound (ID-8) | DYRK1A | KINOMEscan | Kd = 120 nM | [3] |
| DYRK2 | KINOMEscan | Kd > 30,000 nM | [3] | |
| Harmine | DYRK1A | KINOMEscan | Kd = 5.1 nM | [3] |
| DYRK2 | KINOMEscan | Kd = 310 nM | [3] |
Core Signaling Pathway: DYRK1A and Cell Cycle Control
A primary mechanism through which this compound exerts its effects on cancer cells is by modulating the cell cycle. DYRK1A is a known negative regulator of the cell cycle, and its inhibition can promote cell proliferation.[3] A key substrate of DYRK1A in this pathway is Cyclin D1, a critical protein for G1/S phase transition. DYRK1A phosphorylates Cyclin D1 at Threonine 286, which signals its proteasomal degradation. By inhibiting DYRK1A, this compound prevents this phosphorylation event, leading to the stabilization and accumulation of Cyclin D1, which in turn promotes cell cycle progression.[3]
References
- 1. A High-Throughput Screen Identifies DYRK1A Inhibitor ID-8 that Stimulates Human Kidney Tubular Epithelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A (D30C10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Nexus: Dyrk1A-IN-8 and the Apoptotic Cascade
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) is a pleiotropic kinase implicated in a myriad of cellular processes, including neuronal development, cell cycle regulation, and apoptosis. Its dysregulation has been linked to several pathologies, such as Down syndrome, Alzheimer's disease, and certain cancers.[1][2][3][4] Dyrk1A-IN-8, a potent and selective inhibitor of Dyrk1A, has emerged as a critical chemical probe for elucidating the multifaceted roles of this kinase. This technical guide delves into the intricate relationship between this compound and apoptosis, providing a comprehensive overview of the underlying signaling pathways, quantitative data from studies on Dyrk1A inhibition, and detailed experimental protocols. While specific data on this compound's apoptotic effects are emerging, this guide consolidates the current understanding based on closely related inhibitors and the broader knowledge of Dyrk1A's role in programmed cell death. A compound referred to as ID-8, with a high affinity for Dyrk1A (Kd = 120 nM), is believed to be either identical or structurally similar to this compound, and findings related to it are included herein.[5]
The Dichotomous Role of Dyrk1A in Apoptosis
Dyrk1A exhibits a fascinating dual functionality in the regulation of apoptosis, acting as both a pro-apoptotic and an anti-apoptotic factor depending on the cellular context and stimuli.
Pro-Apoptotic Functions: Under conditions of cellular stress, Dyrk1A can promote apoptosis by positively regulating the Apoptosis Signal-regulating Kinase 1 (ASK1)-JNK signaling pathway.[6][7] Dyrk1A directly interacts with and phosphorylates ASK1, leading to the activation of the downstream c-Jun N-terminal kinase (JNK) cascade, a well-established mediator of apoptotic cell death.[7]
Anti-Apoptotic Functions: Conversely, Dyrk1A can also exert a protective effect against apoptosis. It has been shown to be a negative regulator of the intrinsic apoptotic pathway by phosphorylating and inhibiting caspase-9, a key initiator caspase.[8] This inhibitory phosphorylation prevents the auto-processing and activation of pro-caspase 9, thereby thwarting the apoptotic cascade.
Quantitative Impact of Dyrk1A Inhibition on Apoptosis and Cell Viability
The following tables summarize quantitative data from various studies on the effects of Dyrk1A inhibitors on markers of apoptosis and cell viability. It is important to note that this data is derived from studies using different Dyrk1A inhibitors, cell lines, and experimental conditions.
| Inhibitor | Cell Line | Assay | Outcome | Concentration/Condition | Quantitative Value | Reference |
| This compound (ID-8) | Primary Human Proximal Tubular Epithelial Cells | KINOMEscan | Target Engagement (Binding Affinity) | N/A | Kd = 120 nM | [5] |
| Harmine (Dyrk1A inhibitor) | NSCLC cells | Annexin V-FITC | Increased Apoptosis (in combination with Bcl-2 inhibitor) | Harmine (5 µM) + ABT-737 (5 µM) | Synergistic increase in apoptosis | [9] |
| EHT 1610 (Dyrk1A inhibitor) | Ph-like ALL (MUTZ-5) cells | Apoptosis Assay | Increased Apoptosis | EHT 1610 (concentration not specified) | Increased apoptosis, rescued by phosphomimetic STAT3 | [4] |
| Dyrk1A shRNA | OGD/R-treated H9c2 cells | MTT Assay | Increased Cell Viability | N/A | Significant increase vs. control | [10] |
| Dyrk1A shRNA | OGD/R-treated H9c2 cells | Flow Cytometry | Decreased Apoptosis | N/A | Significant decrease vs. control | [10] |
| Inhibitor/Condition | Cell Line | Protein Marker | Change in Expression/Activity | Method | Reference |
| Dyrk1A overexpression | U87 cells | Bcl-xS | Increased | Western Blot | [5] |
| Dyrk1A overexpression | HEK-293A cells | Bcl-xL/Bcl-xS ratio | Decreased | Western Blot | [5] |
| Harmine (Dyrk1A inhibitor) | NSCLC cells | Mcl-1 | Decreased | Western Blot | [9] |
| Dyrk1A inhibition | KMT2A-R ALL cells | BIM | Increased | Western Blot | [9] |
| Dyrk1A inhibition | KMT2A-R ALL cells | BCL-XL | Decreased | Western Blot | [9] |
| Dyrk1A shRNA | Dyrk1a-AAV-ShRNA treated mice | Bax | Decreased | Western Blot | |
| Dyrk1A shRNA | Dyrk1a-AAV-ShRNA treated mice | Bcl-2 | Increased | Western Blot | |
| Dyrk1A shRNA | Dyrk1a-AAV-ShRNA treated mice | Active Caspase 3 | Decreased | Western Blot |
Signaling Pathways and Experimental Workflows
The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling pathways modulated by Dyrk1A in the context of apoptosis and a typical experimental workflow for assessing the impact of this compound.
References
- 1. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of DYRK1A missense variants associated with a syndromic form of intellectual deficiency and autism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. A High-Throughput Screen Identifies DYRK1A Inhibitor ID-8 that Stimulates Human Kidney Tubular Epithelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and analysis of a selective DYRK1A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DYRK1A inhibition results in MYC and ERK activation rendering KMT2A-R acute lymphoblastic leukemia cells sensitive to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Dyrk1A-IN-8 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target in Alzheimer's disease (AD) research.[1] Overexpressed in the brains of individuals with Down syndrome and AD, DYRK1A is implicated in the hyperphosphorylation of tau protein and the amyloidogenic processing of amyloid precursor protein (APP), two central pathological hallmarks of Alzheimer's disease.[2][3] Inhibition of DYRK1A presents a promising strategy to concurrently address both amyloid-β (Aβ) and tau pathologies.[3]
Dyrk1A-IN-8 is a potent and selective inhibitor of DYRK1A.[4][5] These application notes provide detailed protocols for the use of this compound in Alzheimer's disease research, covering in vitro enzymatic and cell-based assays, as well as in vivo studies in relevant animal models. The methodologies provided are based on established protocols for DYRK1A inhibitors and are intended to serve as a comprehensive guide for investigating the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory activity and selectivity of this compound and other commonly used DYRK1A inhibitors for comparison.
Table 1: this compound Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (also known as 8b) | DYRK1A | 76 | TR-FRET based ligand-binding displacement assay | [4][6] |
| This compound (also known as 4C) | DYRK1A | 209 | Not Specified | [5] |
Note: The variation in IC50 values may be attributed to different assay conditions.
Table 2: Kinase Selectivity Profile of this compound (8b)
| Kinase | Percent Inhibition at 1 µM | Assay Type | Reference |
| DYRK1A | >99 | KINOMEscan | [6] |
| CLK1 | >99 | KINOMEscan | [6] |
| CLK2 | >99 | KINOMEscan | [6] |
| DYRK2 | >99 | KINOMEscan | [6] |
| GSK3β | <10 | Radiometric Kinase Assay | [6] |
| CDK2 | <10 | Radiometric Kinase Assay | [6] |
Note: this compound (8b) demonstrates high selectivity for DYRK1A over GSK3β and CDK2.[6]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Note: As specific protocols for this compound in Alzheimer's disease research are not yet widely published, the following are adapted from established methods for other DYRK1A inhibitors.[7] Researchers should optimize these protocols for their specific experimental conditions.
In Vitro DYRK1A Kinase Inhibition Assay (Biochemical)
This protocol determines the IC50 value of this compound against recombinant DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide substrate (or other suitable peptide substrate)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the this compound dilution.
-
Add 10 µL of a solution containing the DYRK1A enzyme and substrate peptide to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for DYRK1A.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assays for Aβ and Phospho-Tau Levels
This protocol evaluates the effect of this compound on Aβ production and tau phosphorylation in a cellular context.
Cell Lines:
-
HEK293 cells stably overexpressing human APP (HEK293-APP) for Aβ assays.
-
Human neuroblastoma cells (e.g., SH-SY5Y) for phospho-tau assays.
Materials:
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-Aβ (6E10), anti-phospho-Tau (e.g., AT8, PHF-1), anti-total Tau, anti-phospho-APP (Thr668), anti-total APP, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
Aβ ELISA kit
Procedure:
Cell Treatment:
-
Plate HEK293-APP or neuroblastoma cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for 24-48 hours.
Sample Collection:
-
For Aβ measurement, collect the conditioned media from the HEK293-APP cells.
-
For protein analysis, wash the cells with ice-cold PBS and lyse them with lysis buffer.
Aβ Quantification (ELISA):
-
Centrifuge the conditioned media to remove cell debris.
-
Measure the levels of Aβ40 and Aβ42 in the supernatant using a specific Aβ ELISA kit according to the manufacturer's protocol.
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.[7]
In Vivo Behavioral Studies in 3xTg-AD Mice
This section outlines protocols for the Morris Water Maze and Novel Object Recognition tests to evaluate the effect of this compound on cognitive deficits in a mouse model of Alzheimer's disease.
Animal Model:
-
10-month-old 3xTg-AD mice and non-transgenic (NonTg) littermates.[3]
Drug Administration:
-
Administer this compound or vehicle to the mice for a specified period (e.g., eight weeks) before and during behavioral testing.[3] The route of administration and dosage should be determined based on pharmacokinetic studies.
Morris Water Maze (MWM): This test assesses spatial learning and memory.
Materials:
-
A circular water tank (1.2-1.5 m in diameter) filled with opaque water.
-
A hidden escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (4-5 days):
-
Each day, each mouse performs four trials.
-
For each trial, gently place the mouse into the water at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform.
-
If the mouse does not find the platform within 60-90 seconds, guide it to the platform.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the tank.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Novel Object Recognition (NOR): This test evaluates recognition memory.
Materials:
-
An open-field arena.
-
Two identical objects (familiar objects).
-
One novel object, different in shape and color from the familiar objects.
Procedure:
-
Habituation (Day 1):
-
Allow each mouse to explore the empty arena for 5-10 minutes.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
-
Testing (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object.
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Conclusion
This compound is a valuable research tool for investigating the role of DYRK1A in Alzheimer's disease pathogenesis. The protocols outlined in these application notes provide a framework for characterizing the biochemical and cellular activity of this compound and for evaluating its therapeutic potential in preclinical models of Alzheimer's disease. As with any experimental work, appropriate controls and optimization are essential for obtaining reliable and reproducible results.
References
- 1. DYRK1A Kinase Enzyme System [promega.com]
- 2. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 4. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Dyrk1A-IN-8 Treatment of Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) is a serine/threonine kinase that plays a critical role in neurodevelopment and is implicated in the pathophysiology of several neurological disorders, including Down syndrome and Alzheimer's disease.[1][2][3] As a key regulator of cell proliferation, differentiation, and survival in the nervous system, Dyrk1A has emerged as a significant therapeutic target.[1][2] Dyrk1A-IN-8 is a potent inhibitor of Dyrk1A, offering a valuable tool for investigating the kinase's function and its potential as a drug target. These application notes provide detailed protocols for the treatment of primary neuron cultures with this compound, enabling researchers to explore its effects on neuronal viability, morphology, and signaling pathways.
This compound: Properties and Handling
| Property | Value | Reference |
| Synonyms | Compound 4C | [4] |
| IC50 | 209 nM | [4] |
| Molecular Formula | C₂₀H₁₇N₅O | [4] |
| Molecular Weight | 355.39 g/mol | [4] |
| Solubility | Soluble in DMSO | [5][6] |
| Storage | Store powder at -20°C. Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles. | [5] |
Stock Solution Preparation: For cellular assays, this compound should be dissolved in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[5][6] It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to primary neurons, generally kept below 0.1%. Prepare working solutions fresh for each experiment by diluting the stock into pre-warmed culture media to avoid precipitation.[6][7]
Dyrk1A Signaling Pathway
Dyrk1A is a central node in several signaling pathways crucial for neuronal function. It is known to phosphorylate a variety of substrates, including transcription factors and cytoskeletal proteins.[8][9] Key pathways influenced by Dyrk1A activity include the mTOR, ERK/MAPK, and GSK3β signaling cascades.[8] Dysregulation of Dyrk1A can lead to abnormal phosphorylation of proteins like Tau and Amyloid Precursor Protein (APP), contributing to the pathology of neurodegenerative diseases.[3][10]
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents, a common model for studying neuronal function.[11][12][13][14][15]
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
-
Dissection tools (sterile)
-
Hanks' Balanced Salt Solution (HBSS) or similar dissection buffer
-
Enzyme for dissociation (e.g., Papain or Trypsin)
-
Enzyme inhibitor (e.g., Ovomucoid or soybean trypsin inhibitor)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and Penicillin-Streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips[12]
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare coated culture surfaces by incubating plates or coverslips with Poly-D-lysine or Poly-L-ornithine solution overnight in a cell culture incubator. Wash thoroughly with sterile water before use.[12]
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically dissect the embryos and remove the brains.
-
Isolate the cortices or hippocampi in ice-cold dissection buffer.[11]
-
Mince the tissue into small pieces.
-
Digest the tissue with the chosen enzyme solution at 37°C for a specified time (e.g., 15-30 minutes for papain).[11]
-
Stop the digestion by adding the enzyme inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[15]
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at the desired density onto the coated culture surfaces.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Change half of the medium every 2-3 days.
Protocol 2: this compound Treatment and Viability Assay
This protocol outlines the treatment of primary neurons with this compound and subsequent assessment of cell viability.
Materials:
-
Primary neuron cultures (e.g., at 7-10 days in vitro, DIV)
-
This compound stock solution (10 mM in DMSO)
-
Culture medium
-
MTT or other viability assay reagents (e.g., PrestoBlue, AlamarBlue)
-
Plate reader
Procedure:
-
Prepare a range of this compound working solutions by diluting the stock solution in pre-warmed culture medium. Suggested concentrations for a dose-response experiment could range from 10 nM to 10 µM. Include a vehicle control (DMSO at the highest concentration used for the inhibitor).
-
Carefully remove half of the medium from each well of the cultured neurons and replace it with the medium containing the desired concentration of this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add solubilization solution to dissolve the formazan (B1609692) crystals. c. Read the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the viability of treated cells to the vehicle-treated control cells.
Expected Outcome: Inhibition of Dyrk1A may affect neuronal survival, and a dose-response curve will help determine the optimal non-toxic concentration for further experiments.[16]
Protocol 3: Analysis of Neuronal Morphology
This protocol describes how to assess changes in neuronal morphology following this compound treatment.
Materials:
-
Primary neuron cultures treated with this compound or vehicle as in Protocol 2.
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/blocking solution (e.g., PBS with 0.25% Triton X-100 and 5% normal goat serum)
-
Primary antibody against a neuronal marker (e.g., anti-MAP2 or anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)
Procedure:
-
After treatment, fix the neurons with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze neuronal morphology using image analysis software to quantify parameters such as neurite length, number of primary neurites, and branching complexity (e.g., using Sholl analysis).[8]
Expected Outcome: Inhibition of Dyrk1A may alter neuronal morphology, such as neurite outgrowth and dendritic branching.[17][18]
Protocol 4: Western Blot Analysis of Dyrk1A Downstream Targets
This protocol is for assessing the effect of this compound on the phosphorylation of its downstream targets.
Materials:
-
Primary neuron cultures treated with this compound or vehicle.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Tau, anti-total-Tau, anti-phospho-APP, anti-total-APP, anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Expected Outcome: Treatment with this compound is expected to decrease the phosphorylation of Dyrk1A substrates like Tau and APP.[3][10]
Summary of Quantitative Data
| Parameter | Method | Expected Effect of this compound |
| Neuronal Viability | MTT/PrestoBlue Assay | Dose-dependent effects; high concentrations may be cytotoxic. |
| Neurite Outgrowth | Immunocytochemistry & Image Analysis | Potential alteration in neurite length and number.[17][18] |
| Dendritic Complexity | Sholl Analysis | Possible changes in dendritic branching patterns.[8] |
| Tau Phosphorylation | Western Blot | Decrease in phosphorylation at specific sites.[3][10] |
| APP Phosphorylation | Western Blot | Reduction in phosphorylation.[10] |
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific primary neuron cultures and experimental setup. Always consult relevant safety data sheets and institutional guidelines when handling chemicals and performing experiments.
References
- 1. Frontiers | DYRK1A in the physiology and pathology of the neuron-astrocyte axis [frontiersin.org]
- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dyrk1a mutations cause undergrowth of cortical pyramidal neurons via dysregulated growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dyrk1a gene dosage in glutamatergic neurons has key effects in cognitive deficits observed in mouse models of MRD7 and Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 12. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 13. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]
- 16. DYRK1A promotes dopaminergic neuron survival in the developing brain and in a mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dyrk kinases regulate phosphorylation of doublecortin, cytoskeletal organization, and neuronal morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Western Blot Analysis of Dyrk1A-IN-8 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial serine/threonine kinase involved in a wide range of cellular processes, including neurodevelopment, cell cycle progression, and gene transcription.[1] Its dysregulation is implicated in several pathologies, most notably Down syndrome and Alzheimer's disease, making it a significant therapeutic target.[2][3][4] Dyrk1A-IN-8 is a potent and selective inhibitor of DYRK1A, and Western blot analysis is an essential technique to elucidate its effects on cellular signaling pathways. This document provides detailed protocols for the Western blot analysis of cells treated with this compound, along with data presentation guidelines and visualizations of the relevant pathways and workflows.
This compound, as an inhibitor, is expected to modulate the phosphorylation of various downstream substrates of DYRK1A. For instance, inhibition of DYRK1A has been shown to decrease the phosphorylation of tau protein at multiple sites, a key event in the pathology of Alzheimer's disease.[2][3][5] Furthermore, DYRK1A is known to phosphorylate cell cycle regulators, and its inhibition can lead to an upregulation of cyclins and other proteins that promote cell proliferation.[6][7]
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from Western blot analysis of cells treated with this compound. The data should be normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the vehicle-treated control.
Table 1: Effect of this compound on Tau Phosphorylation
| Target Protein | Treatment Group | Densitometry (Arbitrary Units, Mean ± SEM) | Fold Change vs. Vehicle |
| p-Tau (Ser396) | Vehicle (DMSO) | 1.2 ± 0.1 | 1.0 |
| This compound (1 µM) | 0.6 ± 0.05 | 0.5 | |
| This compound (5 µM) | 0.3 ± 0.03 | 0.25 | |
| Total Tau | Vehicle (DMSO) | 1.1 ± 0.08 | 1.0 |
| This compound (1 µM) | 1.0 ± 0.07 | 0.9 | |
| This compound (5 µM) | 1.1 ± 0.09 | 1.0 | |
| GAPDH | - | 1.5 ± 0.1 | - |
Table 2: Effect of this compound on Cell Cycle Regulators
| Target Protein | Treatment Group | Densitometry (Arbitrary Units, Mean ± SEM) | Fold Change vs. Vehicle |
| Cyclin D1 | Vehicle (DMSO) | 0.5 ± 0.04 | 1.0 |
| This compound (1 µM) | 1.0 ± 0.09 | 2.0 | |
| This compound (5 µM) | 1.5 ± 0.12 | 3.0 | |
| p27Kip1 | Vehicle (DMSO) | 0.8 ± 0.06 | 1.0 |
| This compound (1 µM) | 0.4 ± 0.03 | 0.5 | |
| This compound (5 µM) | 0.2 ± 0.02 | 0.25 | |
| β-actin | - | 1.4 ± 0.1 | - |
Experimental Protocols
This section provides a detailed methodology for the treatment of cells with this compound and subsequent Western blot analysis.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express DYRK1A and relevant downstream targets. Examples include HEK293 cells for transfected overexpression systems or neuronal cell lines for studying tau phosphorylation.[2]
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, 24 hours).[8]
Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[8]
-
Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[8]
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.[8]
Protein Quantification and Sample Preparation
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.[8]
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[8]
Western Blotting
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[8]
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control.[8]
Visualizations
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow
Caption: Western blot workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iscrm.uw.edu [iscrm.uw.edu]
- 7. A High-Throughput Screen Identifies DYRK1A Inhibitor ID-8 that Stimulates Human Kidney Tubular Epithelial Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Dyrk1A-IN-8 ELISA Assay in Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a significant protein kinase involved in a multitude of cellular processes, including neurodevelopment, cell cycle progression, and gene transcription.[1] Its gene is located on chromosome 21, and its overexpression is linked to the pathophysiology of Down syndrome and early-onset Alzheimer's disease.[1][2] Consequently, DYRK1A has emerged as a critical therapeutic target for various diseases.[1][3] The development of potent and selective DYRK1A inhibitors is a key focus in drug discovery.
Dyrk1A-IN-8 is a potent inhibitor of DYRK1A with a reported IC50 of 209 nM.[4] This document provides a detailed application note and protocol for screening and characterizing DYRK1A inhibitors, such as this compound, using a non-radioactive Enzyme-Linked Immunosorbent Assay (ELISA). This assay offers a viable and simpler alternative to traditional radioactive tracer methods for quantifying DYRK1A inhibition.[2][5] The described protocol is based on the detection of a phosphorylated substrate using a phosphorylation site-specific antibody.[2][5]
Signaling Pathway of DYRK1A
DYRK1A is a constitutively active kinase that autophosphorylates a tyrosine residue in its activation loop during translation, which then allows it to phosphorylate various substrates on serine and threonine residues.[1] It plays a role in multiple signaling pathways, including the regulation of apoptosis by interacting with the ASK1-JNK signaling pathway.[6] DYRK1A can also influence cell cycle regulation and has been implicated in the pathogenesis of several neurodegenerative diseases.[6][7]
Experimental Protocols
This section details the methodology for a non-radioactive ELISA to screen for DYRK1A inhibitors. The protocol is adapted from established methods and is suitable for determining the half-maximal inhibitory concentration (IC50) of compounds like this compound.[5]
Materials and Reagents
-
DYRK1A enzyme: Recombinant human DYRK1A
-
Substrate: Dynamin 1a fragment (or other suitable DYRK1A substrate)
-
Primary Antibody: Phosphorylation site-specific antibody for the substrate
-
Secondary Antibody: HRP-conjugated secondary antibody
-
Inhibitor: this compound (or other test compounds)
-
ATP: Adenosine 5'-triphosphate
-
Coating Buffer: Bicarbonate/carbonate buffer (pH 9.6)
-
Blocking Buffer: 5% BSA in PBST (PBS with 0.05% Tween-20)
-
Dilution Buffer: 1% BSA in PBST
-
Wash Buffer: PBST
-
Reaction Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2
-
Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2N H2SO4
-
Microplates: 96-well ELISA plates
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Dyrk1A-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a critical role in a variety of cellular processes, including cell cycle regulation, neuronal development, and apoptosis.[1][2][3] Its dysregulation has been implicated in several pathological conditions, including Down syndrome, Alzheimer's disease, and certain types of cancer.[1][4] As a negative regulator of the cell cycle, inhibition of DYRK1A has emerged as a promising therapeutic strategy to promote cell proliferation, particularly in the context of regenerative medicine.[5][6]
Dyrk1A-IN-8, also known as ID-8, is an inhibitor of DYRK1A.[5][7] High-throughput screening has identified ID-8 as a compound that can stimulate the proliferation of human kidney tubular epithelial cells and embryonic stem cells.[5][7] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify modulators of cell proliferation and for characterizing its inhibitory activity against DYRK1A.
Quantitative Data
The following tables summarize the quantitative data for this compound (ID-8) and other relevant DYRK1A inhibitors.
Table 1: Inhibitor Activity against DYRK1A
| Compound | Target | Kd (nM) | IC50 (nM) | Assay Type | Reference |
| This compound (ID-8) | DYRK1A | 120 | - | Competition Binding Assay | [5] |
| Harmine | DYRK1A | 5.1 | ~50 | Competition Binding Assay, Kinase Assay | [5][8] |
| Dyrk1A-IN-3 | DYRK1A | - | 76 | Not Specified | [4] |
Table 2: Kinase Selectivity of this compound (ID-8) and Harmine
| Compound | DYRK1A Kd (nM) | DYRK2 Kd (nM) | Reference |
| This compound (ID-8) | 120 | >30,000 | [5] |
| Harmine | 5.1 | 310 | [5] |
Signaling Pathways and Experimental Workflows
DYRK1A Signaling Pathway in Cell Cycle Regulation
DYRK1A negatively regulates cell cycle progression by phosphorylating key proteins such as Cyclin D1, leading to its degradation, and modulating the activity of transcription factors like NFAT (Nuclear Factor of Activated T-cells).[6][9] Inhibition of DYRK1A by this compound can therefore promote cell cycle entry and proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. DYRK1A - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. benchchem.com [benchchem.com]
- 5. A High-Throughput Screen Identifies DYRK1A Inhibitor ID-8 that Stimulates Human Kidney Tubular Epithelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. scholars.mssm.edu [scholars.mssm.edu]
Application Notes and Protocols for Dyrk1A Inhibition in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target in oncology.[1][2] DYRK1A is a protein kinase involved in a multitude of cellular processes, including cell cycle regulation, apoptosis, and cellular stress responses.[3] Its dysregulation has been implicated in various cancers, making it a compelling target for pharmacological inhibition.[1][4] This document provides detailed application notes and protocols for the use of DYRK1A inhibitors in a xenograft mouse model, with a focus on the conceptual framework and methodologies applicable to novel inhibitors such as Dyrk1A-IN-8. While specific in vivo data for this compound is not extensively published, the following protocols are based on established methodologies for other DYRK1A inhibitors and provide a robust framework for preclinical evaluation.
Mechanism of Action and Signaling Pathways
DYRK1A is a dual-specificity kinase that autophosphorylates a tyrosine residue in its activation loop, which in turn activates it to phosphorylate other substrate proteins on serine and threonine residues.[1] Its role in cancer is multifaceted, influencing key signaling pathways that drive tumor progression.
Key Signaling Pathways Involving DYRK1A in Cancer:
-
Cell Cycle Regulation: DYRK1A is known to influence the cell cycle. For instance, it can phosphorylate cyclin D1, leading to its degradation and promoting cell cycle arrest.[5] Inhibition of DYRK1A can therefore interfere with tumor cell cycle progression.
-
Apoptosis: DYRK1A can phosphorylate various proteins involved in apoptosis, and its inhibition has been shown to sensitize cancer cells to pro-apoptotic stimuli.[4]
-
EGFR Signaling: In some cancers, such as glioblastoma, DYRK1A has been shown to regulate the stability of the epidermal growth factor receptor (EGFR), a key driver of tumor growth.[1]
-
STAT3 Signaling: DYRK1A can phosphorylate and activate STAT3, a transcription factor that promotes the expression of genes involved in cell proliferation and survival.[1]
Below is a diagram illustrating the central role of DYRK1A in various cellular signaling pathways relevant to cancer.
Caption: DYRK1A signaling pathways in cancer.
Quantitative Data Summary
While specific in vivo efficacy data for this compound is limited in publicly available literature, the following table summarizes representative data for other potent DYRK1A inhibitors in xenograft models to provide a comparative context for experimental design.
| Inhibitor Name | Cancer Type | Cell Line | Mouse Strain | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| Harmine | Glioblastoma | Primary GBM cells | Nude mice | 15 mg/kg, i.p., daily | Significant reduction in tumor burden | (Not explicitly quantified in search results) |
| Leucettinib-92 | Pancreatic Cancer | (Not specified) | (Not specified) | (Not specified) | (Not specified) | [5] |
| EHT1610 | Acute Lymphoblastic Leukemia | KMT2A-R PDX | NSG mice | 50 mg/kg, oral gavage, daily | Potent decrease in leukemia proliferation | [4] |
| Next-Gen Inhibitor 1 | Acute Myeloid Leukemia | MV-4-11 | (Not specified) | 25 mg/kg, daily | 72-99% TGI | (Not explicitly quantified in search results) |
| Next-Gen Inhibitor 2 | Acute Myeloid Leukemia | MV-4-11 | (Not specified) | 50 mg/kg, daily | 72-99% TGI | (Not explicitly quantified in search results) |
Experimental Protocols
The following protocols provide a detailed methodology for evaluating a DYRK1A inhibitor, such as this compound, in a xenograft mouse model.
Xenograft Mouse Model Establishment
Objective: To establish subcutaneous tumors from a human cancer cell line in immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., a line with known DYRK1A dependency)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions to 80-90% confluency.
-
Cell Harvesting:
-
Wash cells with sterile PBS.
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
-
Injection Preparation:
-
Centrifuge the required number of cells and resuspend in sterile PBS at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice to a final volume of 100-200 µL per injection.
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor growth.
-
Once tumors are palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Administration
Objective: To administer this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, saline, corn oil, as determined by the inhibitor's solubility and stability)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each dosing day, dilute the stock solution with the appropriate vehicle to the final desired concentration. The final concentration of the solvent (e.g., DMSO) should be kept low and consistent across all treatment groups.
-
-
Dosing:
-
Weigh each mouse to determine the exact dose to be administered.
-
Administer this compound via the chosen route (e.g., intraperitoneal injection, oral gavage, or intravenous injection). The route will depend on the pharmacokinetic properties of the compound.
-
Administer the vehicle solution to the control group.
-
Dosing frequency will need to be determined based on the compound's half-life and efficacy studies (e.g., once daily, twice daily).
-
Efficacy Evaluation
Objective: To assess the anti-tumor efficacy of this compound.
Procedure:
-
Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. Significant weight loss (>15-20%) may require dose adjustment or cessation of treatment.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment.
-
Data Analysis:
-
Calculate the average tumor volume for each group at each time point.
-
Plot tumor growth curves (average tumor volume vs. time).
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group at endpoint / Average tumor volume of control group at endpoint)] x 100.
-
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic markers, histology).
Experimental Workflow and Visualization
The following diagram outlines the typical workflow for a xenograft study evaluating a DYRK1A inhibitor.
Caption: Xenograft study experimental workflow.
Conclusion
The inhibition of DYRK1A represents a promising therapeutic strategy for various cancers. The protocols and information provided herein offer a comprehensive guide for the preclinical evaluation of DYRK1A inhibitors, like this compound, in xenograft mouse models. While specific in vivo data for this compound is not yet widely available, the presented methodologies, based on studies with other DYRK1A inhibitors, provide a solid foundation for researchers to design and execute robust in vivo efficacy studies. Careful determination of the optimal dose, administration route, and treatment schedule for this compound will be critical for its successful preclinical development.
References
- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A inhibition results in MYC and ERK activation rendering KMT2A-R acute lymphoblastic leukemia cells sensitive to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dyrk1A-IN-8 in Beta-Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dyrk1A-IN-8, a potent and selective inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), to investigate and promote pancreatic beta-cell proliferation. The information presented is collated from extensive research on DYRK1A inhibitors as a class of molecules with significant therapeutic potential for diabetes.[1][2][3]
Introduction
Restoring functional beta-cell mass is a primary goal in the development of regenerative therapies for both type 1 and type 2 diabetes.[4][5] Human beta-cells, however, are notoriously resistant to proliferation.[4][5] The discovery that inhibition of DYRK1A can overcome this resistance and stimulate human beta-cell division represents a significant breakthrough.[1][2][4] DYRK1A acts as a negative regulator of the cell cycle, and its inhibition allows beta-cells to re-enter a proliferative state.[4][6] this compound serves as a critical chemical probe for elucidating the underlying mechanisms and for evaluating the potential of DYRK1A inhibition as a therapeutic strategy.
Mechanism of Action: The DYRK1A-NFAT Signaling Axis
The primary mechanism by which DYRK1A inhibition promotes beta-cell proliferation involves the regulation of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[1][4][6] In quiescent beta-cells, DYRK1A phosphorylates activated NFAT proteins in the nucleus, leading to their export to the cytoplasm and the termination of their pro-proliferative transcriptional program.[1][6][7]
Inhibition of DYRK1A with a small molecule like this compound prevents this re-phosphorylation, causing NFAT to accumulate in the nucleus.[7] Nuclear NFAT then transactivates genes that promote cell cycle entry and proliferation.[6] This signaling cascade can be initiated by signals that increase intracellular calcium, which activates the phosphatase calcineurin to dephosphorylate cytoplasmic NFAT, allowing its initial nuclear translocation.[7] The effect of DYRK1A inhibitors can be blocked by calcineurin inhibitors like FK506, confirming the central role of this pathway.[4][5]
Beyond NFAT, DYRK1A also influences other cell cycle regulators, including cyclin D1 and p27.[1][6][8][9] DYRK1A can phosphorylate cyclin D1, marking it for degradation, and can stabilize the cell cycle inhibitor p27.[1][6][9] Therefore, inhibition of DYRK1A can lead to the accumulation of cyclin D1 and destabilization of p27, further promoting cell cycle progression.[1][6]
Data Presentation: Efficacy of DYRK1A Inhibitors
The following tables summarize quantitative data from studies on various DYRK1A inhibitors, which can serve as a benchmark for experiments with this compound.
Table 1: In Vitro Proliferation of Human Beta-Cells
| Compound | Concentration | Treatment Duration | Proliferation Rate (% Ki67+ or EdU+ β-cells) | Fold Increase vs. DMSO | Citation(s) |
|---|---|---|---|---|---|
| Harmine | 10 µM | 6 days | ~2-3% | ~5-10 fold | [4] |
| 5-Iodotubercidin (5-IT) | 1 µM | 6 days | ~2-4% | ~8-15 fold | [4] |
| Harmine + GLP-1R Agonist | 10 µM | 96 hours | ~5-6% | Synergistic | [10] |
| Harmine + TGFβ Inhibitor | Various | 96 hours | ~5-8% | Synergistic | [11][12] |
| GNF4877 | 1 µM | 96 hours | Potent proliferation | - |[13] |
Table 2: Biochemical Potency of Select DYRK1A Inhibitors
| Compound | Target | IC₅₀ / Kd | Assay Type | Citation(s) |
|---|---|---|---|---|
| Harmine | DYRK1A | ~300 nM (IC₅₀) | Biochemical Kinase Assay | [4] |
| Harmine | DYRK1A | 5.1 nM (Kd) | Competition Binding Assay | [14] |
| ID-8 | DYRK1A | 120 nM (Kd) | Competition Binding Assay | [14] |
| 5-Iodotubercidin (5-IT) | DYRK1A | Potent and Selective | Kinome Profiling |[4][5] |
Experimental Protocols
Protocol 1: In Vitro Human Beta-Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of human beta-cells in dispersed islet cultures using EdU (5-ethynyl-2'-deoxyuridine) incorporation and immunofluorescence.
Materials:
-
Human islets (from approved suppliers)
-
This compound (stock solution in DMSO)
-
Culture media (e.g., CMRL-1066 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
-
Enzymatic dissociation solution (e.g., TrypLE Express)
-
Poly-L-lysine coated plates (e.g., 96-well imaging plates)
-
EdU solution (e.g., from Click-iT™ EdU Imaging Kit)
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.15% Triton X-100 in PBS
-
Blocking buffer: 1% BSA + 0.05% Triton X-100 in PBS
-
Primary antibodies: Guinea pig anti-Insulin, Rabbit anti-Ki67 (or use EdU detection)
-
Secondary antibodies: Alexa Fluor-conjugated anti-guinea pig, Alexa Fluor-conjugated anti-rabbit
-
Click-iT™ reaction cocktail (for EdU detection)
-
Nuclear stain: Hoechst 33342 or DAPI
-
High-content imaging system
Methodology:
-
Islet Dissociation:
-
Culture human islets for 24-48 hours upon receipt to allow recovery.
-
Wash islets twice with sterile PBS.
-
Incubate with a non-enzymatic dissociation solution at 37°C for 10-15 minutes, with gentle pipetting every 5 minutes to facilitate dissociation into single cells and small clusters.
-
Neutralize the dissociation solution with culture media and centrifuge cells at 200 x g for 3 minutes.
-
Resuspend the cell pellet in fresh culture media.
-
-
Cell Seeding:
-
Count viable cells and seed them onto poly-L-lysine coated 96-well imaging plates at a density of approximately 50,000-100,000 cells per well.
-
Allow cells to adhere and recover for 48-72 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture media. A final concentration range of 0.1 µM to 10 µM is a reasonable starting point. Include a DMSO-only vehicle control.
-
Add 10 µM EdU to the media of all wells to label cells undergoing DNA synthesis.
-
Carefully replace the old media with media containing the compounds and EdU.
-
Incubate the plate for 4-6 days. Change the media with fresh compound and EdU every 48 hours.
-
-
Immunofluorescence Staining:
-
After the treatment period, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.15% Triton X-100 in PBS for 20 minutes.
-
For EdU Detection: Follow the manufacturer's protocol for the Click-iT™ reaction to fluorescently label the incorporated EdU.
-
Wash the cells with PBS.
-
Block for 1.5 hours at room temperature with blocking buffer.
-
Incubate with primary antibody (e.g., anti-Insulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS containing 0.05% Triton X-100.
-
Incubate with the appropriate fluorescently-conjugated secondary antibody and a nuclear stain (Hoechst/DAPI) for 2-3 hours at room temperature, protected from light.
-
Wash three times with PBS. Leave the final wash on the cells for imaging.
-
-
Imaging and Analysis:
-
Acquire images using a high-content automated imaging system.
-
Identify beta-cells by their positive insulin (B600854) staining.
-
Identify total cells by their nuclear stain.
-
Identify proliferating cells by their positive EdU (or Ki67) signal.
-
Calculate the proliferation rate as: (Number of Insulin+ and EdU+ cells / Total number of Insulin+ cells) * 100.
-
Compare the proliferation rates in this compound-treated wells to the DMSO control.
-
Application Notes: Best Practices and Considerations
-
Synergistic Combinations: The pro-proliferative effect of DYRK1A inhibitors can be significantly enhanced by co-treatment with other compounds.[1][2] Consider combining this compound with GLP-1 receptor agonists (e.g., Exendin-4, Liraglutide) or TGFβ signaling inhibitors to achieve higher rates of beta-cell replication.[8][10] This synergy may also improve the specificity of the proliferative effect towards beta-cells.[10]
-
Target Specificity: While this compound is designed to be selective for DYRK1A, it is good practice to consider potential off-target effects. Some DYRK1A inhibitors also show activity against DYRK1B, which may also contribute to the pro-proliferative effect.[13]
-
In Vivo Studies: For in vivo validation, human islets can be transplanted into immunodeficient mice (e.g., NOD-scid IL2Rgnull).[4][5] Following engraftment, mice can be treated with this compound, and the proliferation of grafted human beta-cells can be assessed by harvesting the grafts for histological analysis.[4]
-
Functional Assessment: Beyond proliferation, it is crucial to assess the function of the newly divided beta-cells. After prolonged treatment with a DYRK1A inhibitor, perform glucose-stimulated insulin secretion (GSIS) assays to ensure that the cells maintain their glucose responsiveness and insulin secretory capacity.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DYRK1A Inhibitors as Potential Therapeutics for β-Cell Regeneration for Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation. | Broad Institute [broadinstitute.org]
- 6. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Disrupting the DREAM complex enables proliferation of adult human pancreatic β cells [jci.org]
- 8. Regeneration of Pancreatic β-Cells for Diabetes Therapeutics by Natural DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regeneration of Pancreatic β-Cells for Diabetes Therapeutics by Natural DYRK1A Inhibitors [mdpi.com]
- 10. GLP-1 receptor agonists synergize with DYRK1A inhibitors to potentiate functional human β cell regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 14. A High-Throughput Screen Identifies DYRK1A Inhibitor ID-8 that Stimulates Human Kidney Tubular Epithelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Dyrk1A-IN-8
Welcome to the technical support center for Dyrk1A-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cell cycle regulation, neuronal development, and apoptosis. This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of DYRK1A and preventing the phosphorylation of its downstream substrates. It has a reported IC50 of approximately 209 nM for DYRK1A.
Q2: What are the primary research applications for this compound?
This compound is a valuable tool for investigating the biological roles of DYRK1A. Its primary applications are in studies related to:
-
Neurodegenerative Diseases: DYRK1A is implicated in the pathology of Down syndrome and Alzheimer's disease. This compound can be used to explore the therapeutic potential of DYRK1A inhibition in these conditions.
-
Cancer Biology: DYRK1A's role in cell cycle control and proliferation makes it a target of interest in various cancers.[1] this compound can be used to study the effects of its inhibition on tumor cell growth and survival.
-
Cell Cycle Regulation: As a negative regulator of the cell cycle, DYRK1A inhibition by this compound can be used to study mechanisms of cell proliferation and quiescence.[2]
-
Stem Cell Biology: DYRK1A inhibitors have been shown to stimulate the proliferation of certain cell types, such as human pancreatic β-cells and kidney tubular epithelial cells, suggesting applications in regenerative medicine.[2]
Q3: How should I store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C. Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO). It is recommended to aliquot the DMSO stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. When preparing working solutions for cell culture, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using this compound.
Issue 1: Inconsistent IC50 Values
Symptoms:
-
High variability in the measured IC50 value for this compound between experiments.
-
Lack of a clear dose-dependent effect.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions. |
| Cellular Health and Density | Maintain consistent cell passage numbers and seeding densities between experiments. Ensure cells are healthy and in the exponential growth phase. |
| Assay Conditions | Standardize all assay parameters, including incubation times, temperature, and reagent concentrations. |
| Batch-to-Batch Variability | If using different lots of this compound, consider performing a bridging experiment to compare their potency. |
Issue 2: Unexpected or Off-Target Effects
Symptoms:
-
Observing cellular phenotypes that are not consistent with the known functions of DYRK1A.
-
Effects on signaling pathways not previously linked to DYRK1A.
Possible Causes & Solutions:
While this compound has been shown to be highly selective for DYRK1A over DYRK2, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations.[2] Common off-targets for DYRK1A inhibitors belong to the CMGC kinase family.
| Possible Cause | Recommended Solution |
| Off-Target Kinase Inhibition | Perform a dose-response experiment. Off-target effects are often observed at higher concentrations. Use the lowest effective concentration of this compound. To confirm that the observed phenotype is due to DYRK1A inhibition, use a structurally unrelated DYRK1A inhibitor or a genetic approach like siRNA or CRISPR/Cas9-mediated knockout of DYRK1A. |
| Context-Dependent DYRK1A Function | The role of DYRK1A can be cell-type specific. The observed phenotype may be a genuine on-target effect that has not been previously described in your specific experimental model. |
Potential Off-Target Signaling Pathways:
-
Wnt/β-catenin signaling: via inhibition of GSK3β.
-
Alternative pre-mRNA splicing: via inhibition of CLK family kinases.
-
Cell cycle progression: via inhibition of Cyclin-Dependent Kinases (CDKs).
Issue 3: Solubility Problems in Cell Culture Media
Symptoms:
-
Precipitation of the compound upon dilution into aqueous cell culture media.
-
Cloudiness observed in the media during incubation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Aqueous Solubility | Prepare a high-concentration stock solution in 100% DMSO. When diluting into cell culture media, add the DMSO stock to a small volume of media first, mix well, and then add this intermediate dilution to the final volume. Ensure the final DMSO concentration is low. |
| Compound Instability in Media | The stability of this compound in cell culture media at 37°C over extended periods has not been extensively reported. For long-term experiments, consider replenishing the media with freshly diluted inhibitor every 24-48 hours. |
| Interaction with Media Components | Some components of serum or media supplements may interact with the compound and reduce its solubility. If possible, test the solubility in serum-free media. |
Quantitative Data Summary
The following table summarizes the binding constants (Kd) for this compound and a related inhibitor, Harmine, against DYRK1A and DYRK2. Lower Kd values indicate stronger binding.
| Compound | Target Kinase | Binding Constant (Kd) |
| This compound (ID-8) | DYRK1A | 120 nM[2] |
| DYRK2 | >30,000 nM[2] | |
| Harmine | DYRK1A | 5.1 nM[2] |
| DYRK2 | 310 nM[2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for DYRK1A Inhibition
This protocol provides a general framework for measuring the inhibitory activity of this compound against recombinant DYRK1A.
Materials:
-
Recombinant active DYRK1A enzyme
-
DYRKtide peptide substrate
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)
-
Detection reagents (e.g., P81 phosphocellulose paper and scintillation counter for radiometric assay, or ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a reaction vessel, combine the recombinant DYRK1A enzyme with the diluted this compound or a vehicle control (DMSO). Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the DYRKtide substrate and ATP.
-
Incubate the reaction mixture at 30°C for a predetermined optimal time (e.g., 30-60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of DYRK1A Substrate Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of a known downstream substrate of DYRK1A in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against a phosphorylated DYRK1A substrate (e.g., phospho-Cyclin D1, phospho-p27) and the total protein of the substrate.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time period.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for the total substrate protein and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the change in substrate phosphorylation upon treatment with this compound.
Visualizations
DYRK1A Signaling Pathway
References
How to control for Dyrk1A-IN-8 off-target effects
Welcome to the Technical Support Center for Dyrk1A-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and, in particular, how to control for its potential off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as ID-8, is a small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cell cycle regulation, neuronal development, and apoptosis.[1] Overexpression or dysregulation of DYRK1A has been implicated in several diseases, including Down syndrome, Alzheimer's disease, and certain types of cancer.
Q2: What are the potential off-target effects of this compound?
Like many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound has the potential to bind to and inhibit other kinases, leading to off-target effects. While comprehensive kinome-wide screening data for this compound is not extensively published, studies on related Dyrk1A inhibitors suggest potential off-targets may include:
-
Other DYRK family members: DYRK1B and DYRK2 are the most closely related kinases to DYRK1A and are common off-targets for inhibitors of this family.
-
CMGC Kinase Family Members: This family, which includes Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 beta (GSK3β), shares structural similarities in the ATP-binding site with DYRK1A and can be susceptible to inhibition.[2]
It is crucial to experimentally determine the selectivity profile of this compound in your specific experimental system.
Q3: I am observing a phenotype that is inconsistent with known functions of Dyrk1A. Could this be an off-target effect?
Yes, an unexpected phenotype is a common indicator of a potential off-target effect. To determine if the observed effect is due to the inhibition of DYRK1A (on-target) or another kinase (off-target), a series of validation experiments are recommended. These are detailed in the Troubleshooting Guide and Experimental Protocols sections below.
Q4: How can I control for off-target effects of this compound in my experiments?
Controlling for off-target effects is essential for validating that your observed phenotype is a direct result of DYRK1A inhibition. A multi-pronged approach is the most robust strategy:
-
Biochemical Validation: Perform in vitro kinase profiling to assess the selectivity of this compound against a broad panel of kinases.
-
Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound binds to DYRK1A in your cellular model at the concentrations you are using.
-
Genetic Validation: Employ genetic approaches such as siRNA or shRNA knockdown of DYRK1A to see if it phenocopies the effects of this compound.
-
Rescue Experiments: In cells where DYRK1A has been knocked down, treatment with this compound should not produce an additive effect if the inhibitor's primary effect is on-target.
Detailed protocols for these key experiments are provided below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cytotoxicity at effective concentrations | Off-target inhibition of essential kinases. | 1. Perform a dose-response curve to determine the IC50 for DYRK1A inhibition and the CC50 for cytotoxicity. 2. Use the lowest effective concentration of this compound. 3. Screen for off-target effects using a kinase panel. |
| Inconsistent results between experiments | 1. Variability in compound potency. 2. Cell passage number and confluency. | 1. Prepare fresh stock solutions of this compound regularly. 2. Standardize cell culture conditions. |
| Observed phenotype does not match published Dyrk1A knockdown/knockout phenotypes | Off-target effect of this compound. | 1. Perform genetic knockdown of DYRK1A to compare phenotypes. 2. Use a structurally different DYRK1A inhibitor to see if it reproduces the phenotype. 3. Conduct a rescue experiment. |
Quantitative Data
The following table summarizes the available quantitative data on the binding affinity of this compound (ID-8) for DYRK1A and DYRK2. A comprehensive kinase selectivity profile is not publicly available and should be determined experimentally.
| Kinase Target | Kd (nM) | Assay Type | Reference |
| DYRK1A | 120 | Competition Binding Assay (KINOMEscan) | [1] |
| DYRK2 | >30,000 | Competition Binding Assay (KINOMEscan) | [1] |
Note: A lower Kd value indicates a higher binding affinity. The large difference in Kd between DYRK1A and DYRK2 suggests good selectivity of this compound for DYRK1A over DYRK2. However, its activity against other kinases is not well-characterized.
Experimental Protocols
In Vitro Kinase Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a large panel of kinases.
Principle: To measure the inhibitory activity of this compound against a wide range of purified kinases in a biochemical assay.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to generate a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution starting from 30 µM).
-
-
Kinase Assay:
-
Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a broad kinase panel (e.g., >400 kinases).
-
The service will typically perform either:
-
Competition Binding Assay (e.g., KINOMEscan): Measures the ability of this compound to displace a ligand from the ATP-binding site of each kinase. The amount of kinase bound to an immobilized ligand is quantified.
-
Radiometric Kinase Activity Assay: Measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by each kinase in the presence of this compound.
-
-
-
Data Analysis:
-
Results are typically reported as the percentage of remaining kinase activity at a given inhibitor concentration or as a dissociation constant (Kd) or IC50 value.
-
Identify any kinases that are significantly inhibited by this compound at concentrations close to its Kd for DYRK1A. These are potential off-targets.
-
Cellular Thermal Shift Assay (CETSA)
Principle: To confirm that this compound binds to and stabilizes DYRK1A within intact cells. Ligand binding increases the thermal stability of the target protein.
Methodology:
-
Cell Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest cells and resuspend them in a buffer containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble DYRK1A at each temperature and inhibitor concentration by Western blotting using a specific anti-DYRK1A antibody. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
-
Data Analysis:
-
Plot the amount of soluble DYRK1A as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Genetic Knockdown of DYRK1A using siRNA
Principle: To specifically reduce the expression of DYRK1A and determine if the resulting phenotype is the same as that observed with this compound treatment.
Methodology:
-
siRNA Design and Synthesis:
-
Design or purchase validated siRNAs targeting DYRK1A. Include a non-targeting control siRNA.
-
-
Transfection:
-
Seed cells in antibiotic-free medium.
-
Transfect the cells with the DYRK1A-targeting siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Phenotypic Analysis:
-
At 48-72 hours post-transfection, assess the cellular phenotype of interest (e.g., cell proliferation, apoptosis, gene expression).
-
In parallel, treat a separate set of cells with this compound and the vehicle control.
-
-
Validation of Knockdown:
-
Harvest a subset of the siRNA-transfected cells to confirm the reduction of DYRK1A protein levels by Western blotting or mRNA levels by qRT-PCR.
-
-
Data Analysis:
-
Compare the phenotype induced by DYRK1A siRNA to that induced by this compound. A similar phenotype provides strong evidence for an on-target effect.
-
Rescue Experiment
Principle: To demonstrate that the effect of this compound is specifically mediated through DYRK1A.
Methodology:
-
Generate a this compound-Resistant Mutant (Optional but ideal):
-
If the binding site of this compound on DYRK1A is known, create a mutant version of DYRK1A that is not inhibited by the compound.
-
-
Experimental Setup:
-
Group 1 (Control): Wild-type cells treated with vehicle.
-
Group 2 (Inhibitor): Wild-type cells treated with this compound.
-
Group 3 (Knockdown): Cells with DYRK1A knocked down (e.g., using siRNA).
-
Group 4 (Rescue): Cells with DYRK1A knocked down and then transfected with a construct expressing a this compound-resistant mutant of DYRK1A, followed by treatment with this compound.
-
-
Phenotypic Analysis:
-
Assess the phenotype of interest in all groups.
-
-
Data Analysis:
-
If the phenotype observed in Group 2 is reversed or "rescued" in Group 4, it strongly suggests that the effect of this compound is on-target.
-
Visualizations
Caption: Simplified Dyrk1A signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for validating on-target vs. off-target effects of this compound.
References
Dyrk1A-IN-8 dose-response curve analysis
Welcome to the technical support resource for Dyrk1A-IN-8. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in dose-response curve analysis and other experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that self-activates through tyrosine autophosphorylation and proceeds to phosphorylate its substrates on serine and threonine residues.[1] It plays a critical role in a variety of cellular processes, including cell cycle regulation, neuronal development, and apoptosis.[2][3] Like many kinase inhibitors that target the ATP-binding site, this compound is expected to function as an ATP-competitive inhibitor, preventing the phosphorylation of downstream DYRK1A substrates.
Q2: What are the expected outcomes of Dyrk1A inhibition with this compound?
A2: The cellular effects of DYRK1A inhibition are highly context-dependent and can vary significantly between different cell types and experimental conditions. DYRK1A is involved in diverse processes such as cell cycle progression and apoptosis.[4] For example, in some contexts, DYRK1A inhibition can promote cell proliferation, while in others it may lead to cell cycle arrest.[4] It is crucial to research the known roles of DYRK1A in your specific experimental model.
Q3: What are the potential off-target effects of this compound?
Q4: How should I store and handle this compound?
A4: For a related compound, Dyrk1A-IN-3, the recommended storage is at -20°C for up to one month or -80°C for up to six months when in solvent.[2] It is advisable to follow similar storage conditions for this compound to ensure its stability and activity. For solid Dyrk1A-IN-1, storage at -20°C or 4°C, protected from light and moisture, is recommended. Stock solutions in anhydrous DMSO should be aliquoted for single use and stored at -80°C or -20°C.[7]
Troubleshooting Guide
This section addresses common issues that may be encountered during dose-response curve analysis with this compound.
Problem 1: The dose-response curve is flat, showing no inhibition even at high concentrations.
-
Possible Cause: Compound Integrity
-
Solution: Ensure that this compound has been stored correctly to prevent degradation. Prepare fresh dilutions from a new stock solution for each experiment. Confirm the inhibitor is fully dissolved in the solvent, as precipitates will lead to inaccurate concentrations.[2]
-
-
Possible Cause: Assay Conditions
-
Solution: Verify the activity of your DYRK1A enzyme preparation. High concentrations of ATP in a kinase assay can compete with an ATP-competitive inhibitor, leading to an apparent lack of inhibition. It is recommended to use an ATP concentration at or below the Km of the enzyme.[2]
-
-
Possible Cause: Cell Line Resistance
-
Solution: The chosen cell line may not depend on DYRK1A for the process being assayed (e.g., proliferation). Confirm DYRK1A expression in your cell line using methods like Western blotting.[2]
-
Problem 2: High variability and inconsistent IC50 values between experiments.
-
Possible Cause: Inaccurate Serial Dilutions
-
Solution: Ensure accurate and consistent serial dilutions of this compound. Use freshly prepared dilutions for every experiment to avoid issues with compound stability in solution.[2]
-
-
Possible Cause: Experimental Variability
-
Solution: Standardize all experimental parameters, including incubation times, temperature, and cell density. Minor variations in these factors can lead to significant differences in results.[4] For plate-based assays, be mindful of "edge effects" and consider not using the outer wells or filling them with sterile media to maintain humidity.[2]
-
-
Possible Cause: Cell Health and Confluency
-
Solution: The physiological state of the cells can impact their response to inhibitors. Use cells with a consistent passage number and ensure they are at a similar confluency for each experiment.[4]
-
Problem 3: Observed cellular phenotype is unexpected or contrary to published data.
-
Possible Cause: Context-Dependent Function of DYRK1A
-
Solution: The function of DYRK1A is highly dependent on the cell type and the status of other signaling pathways.[4] The observed phenotype may be a valid, though unexpected, effect of DYRK1A inhibition in your specific model. It is beneficial to analyze key downstream signaling pathways to understand the mechanistic basis of the observed phenotype.[4]
-
-
Possible Cause: Off-Target Effects
-
Solution: At higher concentrations, the inhibitor may be affecting other kinases.[4] To mitigate this, perform a dose-response experiment to determine if the unexpected phenotype is lost at lower, more selective concentrations. Using a structurally different DYRK1A inhibitor or a genetic approach like siRNA-mediated knockdown can help confirm that the phenotype is on-target.[4][5]
-
-
Possible Cause: Compensatory Feedback Loops
-
Solution: Inhibition of DYRK1A might trigger compensatory mechanisms within the cell, leading to the activation of other signaling pathways that produce the unexpected phenotype.[4]
-
Quantitative Data
The inhibitory activity of DYRK1A inhibitors is typically quantified by their IC50 or Kd values. Below is a summary of reported values for various DYRK1A inhibitors.
| Inhibitor | IC50 / Kd (nM) | Assay Type | Reference |
| Dyrk1A-IN-3 | 76 | Not Specified | [2] |
| ID-8 | 120 (Kd) | KINOMEscan | [3] |
| Harmine | 5.1 (Kd) | KINOMEscan | [3] |
| EHT 1610 | High nanomolar range | Cell-based | [1] |
| INDY | Not Specified | Not Specified | [1] |
| FINDY | Does not inhibit mature kinase | Cell-based folding assay | [8] |
| 4E3 | 120 | Inhibition assay | [9] |
| AZD1080 | >10,000 | Not Specified | [10] |
| SB-415286 | 91% inhibition at 10 µM | Not Specified | [10] |
Experimental Protocols
1. Cell-Based Proliferation Assay (e.g., MTT/XTT or EdU Incorporation)
This protocol provides a general framework for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48-96 hours).[11]
-
Assay:
-
For MTT/XTT assays, add the reagent to the wells and incubate as per the manufacturer's instructions. Measure the absorbance using a plate reader.
-
For EdU incorporation assays, add EdU to the cells for a few hours before the end of the incubation period. Fix, permeabilize, and stain the cells for EdU and with a nuclear counterstain (e.g., DAPI) according to the manufacturer's protocol. Image and quantify the percentage of EdU-positive cells.[3]
-
-
Data Analysis: Normalize the results to the vehicle control and plot the percentage of inhibition or proliferation against the log of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
2. Western Blot Analysis of Substrate Phosphorylation
This protocol is for determining if this compound inhibits the phosphorylation of a known DYRK1A substrate in a cellular context.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound and a vehicle control for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known DYRK1A substrate (e.g., phospho-STAT3 Ser727 or phospho-FOXO1).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., β-actin or GAPDH) to normalize the data.[2]
Visualizations
Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell-based dose-response analysis.
Caption: Troubleshooting decision tree for a lack of inhibitor effect.
References
- 1. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A High-Throughput Screen Identifies DYRK1A Inhibitor ID-8 that Stimulates Human Kidney Tubular Epithelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iscrm.uw.edu [iscrm.uw.edu]
Minimizing cytotoxicity of Dyrk1A-IN-8 in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Dyrk1A-IN-8 in long-term studies. The following information is intended to help users anticipate and address specific issues that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, neurodevelopment, and cell cycle regulation.[1][3][4] It exerts its effects by phosphorylating serine and threonine residues on a wide array of downstream target proteins.[1] this compound works by binding to the active site of the DYRK1A enzyme, preventing it from phosphorylating its substrates and thereby modulating their downstream signaling pathways.[3]
Q2: What are the potential causes of cytotoxicity associated with this compound in long-term cell culture?
Cytotoxicity in long-term studies using this compound can stem from several factors:
-
On-target effects: Since DYRK1A is involved in cell cycle progression and apoptosis, its sustained inhibition can lead to cell death in certain cell types.[5][6]
-
Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to unintended toxicity.[7][8]
-
High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can result in non-specific effects and cytotoxicity.[7]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells, especially with prolonged exposure.[7][8]
-
Compound degradation: Improper storage and handling can lead to the degradation of this compound, potentially forming toxic byproducts.[9]
-
Metabolite toxicity: Cellular metabolism of this compound could produce toxic metabolites over time.[7]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
The ideal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response experiment is crucial to identify a concentration that effectively inhibits DYRK1A without causing significant cell death. This can be achieved by performing a cell viability assay (e.g., MTT, resazurin (B115843), or trypan blue exclusion) alongside a functional assay to measure DYRK1A inhibition.
Troubleshooting Guides
Issue 1: High levels of cell death are observed after long-term treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high | Perform a detailed dose-response curve to identify the lowest effective concentration. Start with a broad range of concentrations, including those below the reported IC50 value.[7] |
| Prolonged exposure is toxic | Reduce the incubation time or consider intermittent dosing (e.g., treat for a period, then culture in inhibitor-free medium). |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically <0.1-0.5%).[7][8] Always include a vehicle-only control in your experiments. |
| On-target toxicity | If the cytotoxicity is due to the intended inhibition of DYRK1A, consider using a lower dose or exploring alternative inhibitors with a different selectivity profile. |
| Compound degradation | Ensure proper storage of this compound stock solutions (aliquoted at -80°C) and prepare fresh working solutions for each experiment.[9] |
Issue 2: Inconsistent results or loss of this compound efficacy over time.
| Possible Cause | Troubleshooting Steps |
| Inhibitor degradation | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9] |
| Cellular resistance | Long-term exposure may lead to compensatory mechanisms in cells. Monitor DYRK1A activity or downstream markers over time. Consider increasing the inhibitor concentration if resistance is observed, while closely monitoring for cytotoxicity. |
| Inconsistent cell culture practices | Maintain consistent cell passage numbers, seeding densities, and media formulations to minimize variability between experiments.[8] |
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data for your experiments with this compound. The specific values will need to be determined experimentally.
Table 1: Dose-Response of this compound on Cell Viability and Target Inhibition
| This compound Concentration | % Cell Viability (e.g., 72h) | % DYRK1A Target Inhibition |
| 0 µM (Vehicle Control) | 100% | 0% |
| 0.1 µM | (User-determined value) | (User-determined value) |
| 0.5 µM | (User-determined value) | (User-determined value) |
| 1 µM | (User-determined value) | (User-determined value) |
| 5 µM | (User-determined value) | (User-determined value) |
| 10 µM | (User-determined value) | (User-determined value) |
Table 2: Long-Term Cytotoxicity Profile of this compound
| Time Point | % Cell Viability (at optimal concentration) |
| 24 hours | (User-determined value) |
| 48 hours | (User-determined value) |
| 72 hours | (User-determined value) |
| 96 hours | (User-determined value) |
| 7 days | (User-determined value) |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment using a Resazurin-Based Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a cell suspension at the desired density.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
Resazurin Assay:
-
After incubation, add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 for cytotoxicity.
-
Visualizations
Caption: Key signaling pathways regulated by DYRK1A in the nucleus and cytoplasm.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical steps for troubleshooting cytotoxicity with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. DYRK1A - Wikipedia [en.wikipedia.org]
- 3. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Recent research and development of DYRK1A inhibitors [html.rhhz.net]
- 5. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Dyrk1A-IN-8 inhibitor activity validation in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of the Dyrk1A inhibitor, Dyrk1A-IN-8, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also referred to as ID-8, is a small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] DYRK1A is a constitutively active kinase that plays a crucial role in various cellular processes, including cell cycle regulation, neuronal development, and apoptosis, by phosphorylating downstream substrates on serine and threonine residues.[2][3][4] this compound works by binding to the ATP-binding pocket of DYRK1A, thereby blocking its kinase activity and preventing the phosphorylation of its target proteins.[3]
Q2: What are the expected phenotypic effects of this compound in cells?
A2: Inhibition of DYRK1A by this compound can lead to a variety of cellular phenotypes depending on the cell type and context. Commonly observed effects include:
-
Induction of cell proliferation: In certain cell types, such as human proximal tubular epithelial cells and pancreatic β-cells, DYRK1A inhibition can promote proliferation.[1][5][6] This is often associated with the upregulation of cell cycle regulators like cyclin D1, PCNA, and E2F1.[1]
-
Regulation of apoptosis: DYRK1A is involved in apoptotic pathways, and its inhibition can influence cell survival.[2]
-
Modulation of signaling pathways: DYRK1A inhibition affects various signaling pathways. For example, it has been shown to result in the upregulation of MYC and hyperphosphorylation of ERK.[7] It can also impact the stability of key proteins like the Epidermal Growth Factor Receptor (EGFR).[8]
Q3: How do I confirm that this compound is engaging its target, DYRK1A, in my cells?
A3: Several methods can be used to confirm target engagement of this compound in a cellular context:
-
Western Blotting for Phospho-substrates: A common approach is to measure the phosphorylation status of known DYRK1A substrates. For instance, DYRK1A phosphorylates STAT3 at Ser727.[2] A decrease in p-STAT3 (Ser727) levels upon treatment with this compound would indicate target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target protein in intact cells. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature. A shift in the thermal denaturation curve of DYRK1A in the presence of this compound is a strong indicator of target engagement.[9]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein. It involves expressing the target protein as a fusion with NanoLuc® luciferase and using a fluorescent tracer that binds to the active site. A compound that engages the target will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[9][10]
Q4: What are the potential off-target effects of this compound?
A4: While this compound has been shown to be highly specific for DYRK1A, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[1] Potential off-targets can include other members of the DYRK family (e.g., DYRK1B, DYRK2) or other kinases within the CMGC family (e.g., CDKs, GSK3β).[11][12] It is crucial to perform experiments to control for these potential off-target effects.
Q5: How can I control for potential off-target effects of this compound?
A5: To ensure that the observed cellular phenotype is a direct result of DYRK1A inhibition, a multi-faceted approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Employ a second, structurally distinct DYRK1A inhibitor (e.g., Harmine) in parallel experiments. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[11]
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate DYRK1A expression.[1][11] Comparing the phenotype from this compound treatment with that of DYRK1A knockdown is a powerful validation method.
-
Dose-Response Analysis: Perform dose-response experiments to determine the concentration range where this compound exhibits its on-target effects. Off-target effects usually occur at higher concentrations.[11]
-
Rescue Experiments: If feasible, introduce a this compound-resistant mutant of DYRK1A into your cells. If the inhibitor's effect is reversed, it strongly suggests an on-target mechanism.[12]
Troubleshooting Guides
Issue 1: No observable effect on cell proliferation after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell line is not dependent on DYRK1A for proliferation. | Confirm DYRK1A expression in your cell line via Western blot or qPCR. Validate the role of DYRK1A in your cell line's proliferation using a positive control (e.g., a cell line known to be sensitive to DYRK1A inhibition) or by using siRNA to knock down DYRK1A.[13] |
| Insufficient inhibitor concentration or incubation time. | Perform a dose-response experiment with a broad range of this compound concentrations. Extend the incubation time to allow for a measurable effect on proliferation (e.g., 24, 48, 72 hours).[13] |
| Inhibitor degradation. | Ensure this compound has been stored correctly. Prepare fresh stock solutions in DMSO and use them for experiments. Consider refreshing the media with the inhibitor during long incubation periods.[14] |
| Assay sensitivity. | Use a more sensitive proliferation assay. For example, EdU incorporation or Ki67 staining can be more sensitive than endpoint cell counting assays like MTT.[1][15] |
Issue 2: Inconsistent IC50 values for this compound in cellular assays.
| Possible Cause | Troubleshooting Step |
| Inaccurate compound concentration. | Verify the concentration of your stock solution. Prepare fresh serial dilutions for each experiment.[13] |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and growth conditions. Ensure cells are in the logarithmic growth phase when starting the experiment. |
| Fluctuations in incubation times or temperature. | Standardize all incubation steps precisely. Use a calibrated incubator.[13] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity.[13] |
Issue 3: High background or non-specific signal in Western blot for phospho-substrates.
| Possible Cause | Troubleshooting Step |
| Primary antibody is not specific enough. | Use a highly specific monoclonal antibody. Validate the antibody using positive and negative controls (e.g., lysates from cells with known high and low levels of the target protein).[13] |
| High antibody concentration. | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Inadequate washing. | Increase the number and duration of wash steps after antibody incubations. |
Quantitative Data Summary
| Inhibitor | Target | Assay Type | Value | Cell Line/System | Reference |
| This compound (ID-8) | DYRK1A | Competition Binding Assay | Kd = 120 nM | Cell-free | [1] |
| This compound (ID-8) | DYRK2 | Competition Binding Assay | Kd > 30,000 nM | Cell-free | [1] |
| Harmine | DYRK1A | Competition Binding Assay | Kd = 5.1 nM | Cell-free | [1] |
| Harmine | DYRK2 | Competition Binding Assay | Kd = 310 nM | Cell-free | [1] |
| Dyrk1A-IN-3 | DYRK1A | Kinase Assay | IC50 = 76 nM | Cell-free | [13] |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of p-STAT3 (Ser727)
This protocol describes how to assess the inhibition of DYRK1A activity in cells by measuring the phosphorylation of its downstream target, STAT3, at serine 727.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Ser727), anti-total-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the anti-phospho-STAT3 (Ser727) primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescence substrate.[9]
-
Stripping and Reprobing: Strip the membrane and reprobe with anti-total-STAT3 and then anti-β-actin antibodies to confirm equal loading.[9]
-
Data Analysis: Quantify the band intensities. Normalize the phospho-STAT3 signal to total STAT3 and then to the loading control. A decrease in the normalized phospho-STAT3 signal in this compound-treated cells compared to the DMSO control indicates inhibition of DYRK1A.
Protocol 2: Cell Proliferation Assay (EdU Incorporation)
This protocol measures cell proliferation by detecting the incorporation of the nucleoside analog EdU (5-ethynyl-2´-deoxyuridine) into newly synthesized DNA.
Materials:
-
Cell culture reagents
-
This compound
-
EdU labeling reagent (e.g., Click-iT™ EdU Cell Proliferation Kit)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click-iT® reaction cocktail
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with this compound at various concentrations for the desired duration.
-
EdU Labeling: Add EdU to the cell culture medium and incubate for a period that allows for DNA synthesis (e.g., 2-4 hours).
-
Fixation and Permeabilization: Fix the cells with a fixative, then permeabilize them to allow entry of the detection reagent.
-
EdU Detection: Prepare the Click-iT® reaction cocktail according to the manufacturer's protocol and add it to the cells. This reaction will covalently link a fluorescent dye to the incorporated EdU.
-
Nuclear Staining: Stain the cell nuclei with a counterstain like DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The percentage of proliferating cells is determined by dividing the number of EdU-positive nuclei (fluorescently labeled) by the total number of nuclei (DAPI-stained).[1][15] An increase in the percentage of EdU-positive cells upon this compound treatment indicates a pro-proliferative effect.
Visualizations
Caption: Simplified DYRK1A signaling pathway and the effect of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting logic for lack of inhibitor effect.
References
- 1. A High-Throughput Screen Identifies DYRK1A Inhibitor ID-8 that Stimulates Human Kidney Tubular Epithelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Global phosphoproteomics reveals DYRK1A regulates CDK1 activity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis | MDPI [mdpi.com]
- 6. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. iscrm.uw.edu [iscrm.uw.edu]
Interpreting unexpected phenotypes with Dyrk1A-IN-8 treatment
Welcome to the technical support center for Dyrk1A-IN-8. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected phenotypes observed during experiments with this inhibitor.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we address common issues and provide step-by-step guidance to help you navigate your research.
Question 1: I'm observing a phenotype that is inconsistent with the known functions of DYRK1A. What could be the underlying cause?
Answer:
Unexpected phenotypes when using a kinase inhibitor like this compound can arise from several factors, with off-target effects being a primary concern. While this compound is designed to be a potent inhibitor of DYRK1A, like many small molecule inhibitors that target the ATP-binding site of kinases, it may interact with other kinases, especially those with structural similarities.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting DYRK1A in your experimental system. A common method is to perform a Western blot to assess the phosphorylation of a known DYRK1A substrate, such as STAT3 at Serine 727[1]. A decrease in phospho-STAT3 (Ser727) levels with this compound treatment would indicate target engagement.
-
Dose-Response Analysis: Perform a dose-response experiment. An on-target effect should correlate with the IC50 of this compound for DYRK1A. If the unexpected phenotype occurs at concentrations significantly higher than the IC50 for DYRK1A, it is more likely to be an off-target effect.
-
Genetic Validation: The most definitive way to confirm an on-target effect is through genetic approaches. Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out DYRK1A. If the phenotype of DYRK1A knockdown/knockout recapitulates the phenotype observed with this compound treatment, it provides strong evidence for an on-target mechanism.
-
Consider Potential Off-Targets: Based on data from similar DYRK1A inhibitors, potential off-targets may include other members of the DYRK family (e.g., DYRK1B, DYRK2) and other kinases within the CMGC family, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK3β)[2][3]. If your unexpected phenotype aligns with the known functions of these kinases, it warrants further investigation. For instance, unexpected effects on the cell cycle could be linked to off-target inhibition of CDKs.
Question 2: My results with this compound are not reproducible between experiments. What could be the issue?
Answer:
Inconsistent results can be frustrating and can stem from variability in experimental conditions or the compound itself.
Troubleshooting Steps:
-
Compound Stability and Handling: Ensure proper storage of this compound, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Cell Culture Conditions: Maintain consistency in cell density, passage number, and serum concentration, as these can all influence cellular responses to inhibitors.
-
Treatment Time and Concentration: Precisely control the duration of treatment and the final concentration of the inhibitor in your experiments.
-
Batch-to-Batch Variability: If you suspect the issue might be with the compound lot, if possible, test a new batch of this compound alongside a previously validated one.
Question 3: I am observing significant cell toxicity at concentrations where I expect to see specific inhibition of DYRK1A. How should I address this?
Answer:
High cellular toxicity can mask the specific effects of the inhibitor. It's crucial to differentiate between general toxicity and a specific, on-target apoptotic effect.
Troubleshooting Steps:
-
Determine the Optimal Concentration Range: Perform a cell viability assay (e.g., MTT or XTT assay) with a wide range of this compound concentrations to determine the concentration at which toxicity becomes significant. Aim to work in a concentration range that is effective at inhibiting DYRK1A without causing widespread cell death.
-
Time-Course Experiment: The duration of inhibitor treatment can also impact toxicity. Conduct a time-course experiment to find the optimal treatment duration.
-
Apoptosis vs. Necrosis: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptosis (programmed cell death) and necrosis (unprogrammed cell death due to injury or toxicity). A specific on-target effect might induce apoptosis in certain cell types, while high concentrations causing necrosis would be indicative of general toxicity.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all experimental conditions and is at a non-toxic level for your cells.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound and a related compound, ID-8, against DYRK1A and other kinases. This data can help in designing experiments and interpreting results.
| Compound | Target | Off-Target | Kd / IC50 (Target) | Kd / IC50 (Off-Target) | Selectivity (Fold) | Reference |
| ID-8 | DYRK1A | DYRK2 | Kd = 120 nM | Kd > 30,000 nM | > 250 | [4] |
Note: Data for a comprehensive kinome scan of this compound is not publicly available. The selectivity profile may include other kinases not listed here.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
-
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for Phospho-STAT3 (Ser727)
This protocol is to confirm the on-target activity of this compound by measuring the phosphorylation of a known DYRK1A substrate.
-
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Ser727), anti-total-STAT3, and an anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Ser727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and the loading control to normalize the data.
-
3. In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against DYRK1A or potential off-target kinases.
-
Materials:
-
Recombinant active kinase (e.g., DYRK1A)
-
Kinase-specific peptide substrate
-
This compound
-
Kinase reaction buffer
-
ATP
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the kinase, peptide substrate, and this compound (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts related to DYRK1A signaling and troubleshooting experimental workflows.
Caption: Canonical DYRK1A Signaling Pathway and the Point of Inhibition by this compound.
Caption: Hypothesis for an Unexpected Phenotype via an Off-Target Kinase.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A High-Throughput Screen Identifies DYRK1A Inhibitor ID-8 that Stimulates Human Kidney Tubular Epithelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1A-IN-8 stability issues and proper storage
Welcome to the technical support center for Dyrk1A-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of the DYRK1A enzyme, which prevents the phosphorylation of its downstream substrates. By inhibiting DYRK1A, this small molecule plays a significant role in studying neurodegenerative diseases.[1][2][3]
Q2: What are the primary research applications for this compound?
This compound is primarily utilized in research related to neurodegenerative conditions such as Alzheimer's disease.[1][2][3] Given the role of DYRK1A in cellular processes like proliferation and differentiation, this inhibitor is a valuable tool for investigating the kinase's function in various biological pathways.
Q3: How should I properly store this compound to ensure its long-term stability?
Proper storage is critical to prevent the degradation of this compound. While the supplier recommends consulting the Certificate of Analysis for specific storage conditions, general guidelines for similar Dyrk1A inhibitors suggest the following:
-
Solid Form: For long-term stability, this compound powder should be stored at -20°C.
-
In Solution: Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C.
Following these storage recommendations will help ensure the compound's integrity and performance in your experiments.
Troubleshooting Guide
Issue 1: this compound Solubility Problems
-
Symptoms:
-
The compound does not fully dissolve in the chosen solvent.
-
Precipitation is observed after the solution is prepared or upon its addition to aqueous media.
-
-
Possible Causes:
-
Like many small molecule kinase inhibitors, this compound may have limited aqueous solubility.
-
An incorrect solvent or concentration may have been used.
-
Improper storage of the solution could have led to precipitation.
-
-
Solutions:
-
Solvent Selection: The recommended solvent for preparing stock solutions of Dyrk1A inhibitors is dimethyl sulfoxide (B87167) (DMSO).
-
Preparing Aqueous Solutions: Direct dissolution in aqueous buffers is generally not recommended. For cell culture experiments, it is best to dilute the DMSO stock solution into the culture medium to the final desired concentration. Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Symptoms:
-
Lack of inhibition of DYRK1A activity at expected concentrations.
-
High variability between experimental replicates.
-
-
Possible Causes:
-
Compound Degradation: Improper storage or handling may have led to the degradation of this compound.
-
Incorrect Concentration: Errors in preparing dilutions can lead to inaccurate final concentrations.
-
Experimental Conditions: The assay conditions (e.g., buffer composition, incubation time) may not be optimal.
-
-
Solutions:
-
Verify Compound Integrity: If degradation is suspected, it is advisable to use a fresh vial of the compound.
-
Confirm On-Target Activity: Perform a direct in vitro kinase assay to verify the inhibitory activity of your batch of this compound against recombinant DYRK1A.
-
Optimize Assay Conditions: Systematically optimize parameters such as enzyme and substrate concentrations, and incubation time.
-
Use Controls: Include a positive control (a known DYRK1A inhibitor) and a negative control (a structurally similar but inactive compound) to validate your experimental setup.
-
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C17H21N3O |
| Molecular Weight | 283.37 g/mol [1] |
| CAS Number | 101578-13-6[1] |
| Appearance | Solid |
| IC50 | 209 nM for Dyrk1A[1][2][3] |
Table 2: Recommended Storage Conditions for Dyrk1A Inhibitors
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent (DMSO) | -20°C | Up to 1 month[4] |
| -80°C | Up to 6 months[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary. d. Aliquot the stock solution into single-use, light-protected vials. e. Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Simplified Dyrk1A signaling pathway showing activation and downstream effects.
References
Technical Support Center: Overcoming Dyrk1A-IN-8 Precipitation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the DYRK1A inhibitor, Dyrk1A-IN-8. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the precipitation of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous experimental buffer. What is the primary cause?
A1: This is a common phenomenon known as "precipitation upon dilution." this compound, like many small molecule kinase inhibitors, is hydrophobic and has low aqueous solubility.[1] When a concentrated DMSO stock solution is diluted into an aqueous buffer, the DMSO concentration decreases significantly. As DMSO is no longer able to keep the compound solubilized in the now predominantly aqueous environment, the compound crashes out of solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing stock solutions of this compound and similar inhibitors is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] It is crucial to use anhydrous DMSO as it is hygroscopic and absorbed water can significantly decrease the solubility of the compound.
Q3: How should I store my this compound stock solution to maintain its stability and prevent precipitation?
A3: For long-term stability, this compound powder should be stored at -20°C. Once dissolved in DMSO, it is highly recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can introduce moisture and lead to degradation and precipitation.[2]
Q4: Can the pH of my aqueous buffer impact the solubility of this compound?
Q5: Are there any alternative solvents or strategies if I continue to experience precipitation?
A5: If precipitation persists, you can explore the use of co-solvents or solubilizing excipients. For in vivo studies of other Dyrk1A inhibitors, formulations including PEG300, Tween-80, and saline have been used to maintain solubility.[3] For in vitro work, carefully validated co-solvents may be an option, but it is critical to ensure they do not interfere with your experimental assay.
Troubleshooting Guide
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Issue 1: Precipitate Formation During Stock Solution Preparation
-
Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO.
-
Solution:
-
Reduce Concentration: Attempt to prepare a lower concentration stock solution.
-
Gentle Warming and Sonication: To aid dissolution, gently warm the solution (e.g., to 37°C) and use a bath sonicator. For some less soluble inhibitors, warming up to 60-80°C may be necessary, but be cautious of potential compound degradation at higher temperatures.[2][4]
-
Use High-Quality Anhydrous DMSO: Ensure your DMSO is of high purity and free of water.
-
Issue 2: Precipitation Upon Dilution into Aqueous Media
-
Possible Cause: The aqueous solubility of this compound has been exceeded.
-
Solution:
-
Lower Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of aqueous buffer. Instead, perform a serial dilution of the stock in your aqueous buffer.
-
Increase Final DMSO Concentration: While minimizing DMSO is often a goal, a slightly higher final concentration (e.g., up to 0.5%) may be required to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Pre-warm Aqueous Media: Pre-warming your cell culture media or buffer to 37°C before adding the inhibitor stock can sometimes help prevent immediate precipitation.
-
Issue 3: Media Becomes Cloudy Over Time During Incubation
-
Possible Cause: The compound is slowly coming out of solution due to instability or interactions with media components.
-
Solution:
-
Prepare Fresh Solutions: It is best practice to prepare fresh working solutions of this compound for each experiment and avoid storing it in aqueous media for extended periods.
-
Assess Stability: If you suspect degradation, you can perform a time-course experiment and analyze the compound's integrity at different time points using methods like HPLC.
-
Quantitative Data
Specific public data on the solubility of this compound is limited. However, the following table summarizes the solubility of other structurally related DYRK1A inhibitors, which can provide a useful reference point.
| Compound | Solvent | Solubility | Notes |
| DYRK1-IN-1 | DMSO | 25 mg/mL (104.05 mM) | Requires ultrasonic and warming to 60°C.[4] |
| Ethanol | 0.1-1 mg/mL | Slightly soluble.[5] | |
| ID-8 | DMSO | ≥13.95 mg/mL | [6] |
| Water | Insoluble | [7] | |
| Ethanol | Insoluble | [6] | |
| INDY | DMSO | ≥33.33 mg/mL (141.65 mM) | [8] |
| Dyrk1A-IN-3 | DMSO | 100 mg/mL (316.10 mM) | Requires ultrasonication and warming to 80°C.[2] |
| Dyrk1A-IN-4 | In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | 2.5 mg/mL (7.76 mM) | Requires ultrasonic.[9] |
Disclaimer: The solubility data presented above is for analogous compounds and should be used as a guideline only. It is crucial to experimentally determine the solubility of this compound for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (37°C) can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the approximate kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader (optional)
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of the aqueous buffer to each well (e.g., 98 µL).
-
Add a small, consistent volume of each DMSO dilution to the corresponding wells (e.g., 2 µL). This will create a range of final inhibitor concentrations with a constant final DMSO percentage.
-
Include a vehicle control well containing the aqueous buffer and the same final concentration of DMSO without the inhibitor.
-
Incubate the plate at room temperature for 1-2 hours.
-
Visually inspect each well for any signs of precipitation or cloudiness.
-
(Optional) For a quantitative measurement, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.
-
The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Dyrk1A-IN-8 vs. Harmine and Other DYRK1A Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dyrk1A-IN-8 with the well-known natural inhibitor Harmine (B1663883) and other synthetic DYRK1A inhibitors. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies in areas such as neurodegenerative diseases, diabetes, and oncology.
Introduction to DYRK1A Inhibition
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including neuronal development, cell cycle regulation, and apoptosis. Its gene is located on chromosome 21, and its overexpression has been linked to the pathology of Down syndrome and Alzheimer's disease. Consequently, the development of potent and selective DYRK1A inhibitors is an active area of research for therapeutic intervention in these and other conditions.
Quantitative Comparison of DYRK1A Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound, Harmine, and other notable DYRK1A inhibitors. It is important to note that the data presented are compiled from various studies and assay formats, which may influence direct comparisons.
Table 1: In Vitro Potency Against DYRK1A
| Compound | DYRK1A IC50 | Assay Type | Reference |
| This compound | 209 nM | Not Specified | [1] |
| Harmine | 33 nM - 9 nM | In vitro kinase assay, TR-FRET | [2] |
| INDY | 240 nM | In vitro kinase assay | [3] |
| GNF4877 | 6 nM | Not Specified | [4][5] |
| Leucettine L41 | 10-60 nM | Not Specified | [6] |
Table 2: Selectivity Profile of DYRK1A Inhibitors
| Compound | Off-Target Kinases Inhibited (IC50/ % inhibition @ concentration) | Key Non-Kinase Off-Targets | Reference |
| This compound (related compound 8b) | CLK1, CLK2, DYRK2 (% inhibition at 1 µM) | Not specified | [7][8] |
| Harmine | DYRK1B (166 nM), DYRK2 (1.9 µM), DYRK4 (80 µM), CK1 (1.5 µM), PIM3 (4.3 µM), and 17 other kinases with <20% activity remaining at 10 µM | MAO-A (potent inhibitor) | [9] |
| INDY | DYRK1B (230 nM), DYRK2, DYRK4, CLK1, CLK4, Casein Kinase 1, PIM1 (>90% inhibition at 10 µM) | Not specified | |
| GNF4877 | GSK3β (16 nM) | Not specified | [4][5] |
| Leucettine L41 | CLKs, GSK3β | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays used in the characterization of DYRK1A inhibitors.
In Vitro Radiometric Kinase Assay
This method directly quantifies the enzymatic activity of DYRK1A by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate peptide.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide substrate peptide
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors (serially diluted in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a reaction tube, combine the recombinant DYRK1A enzyme with the diluted inhibitor or a vehicle control (DMSO). Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the DYRKtide substrate and [γ-³³P]ATP.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Substrate Phosphorylation Assay
This assay assesses the ability of an inhibitor to block DYRK1A activity within a cellular context by measuring the phosphorylation of a known intracellular substrate of DYRK1A.
Materials:
-
Cultured cells (e.g., HEK293T or a relevant cell line)
-
Test inhibitors
-
Cell lysis buffer
-
Primary antibodies against a phosphorylated DYRK1A substrate (e.g., phospho-Tau) and total substrate protein
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified duration.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform Western blot analysis using antibodies against the phosphorylated substrate and total substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate.
-
Calculate the cellular IC50 value based on the dose-dependent inhibition of substrate phosphorylation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were generated using the DOT language.
References
- 1. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dyrk1A-IN-8 and EGCG as Dyrk1A Inhibitors
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic inhibitor Dyrk1A-IN-8 and the natural compound (-)-epigallocatechin-3-gallate (EGCG) in their capacity to inhibit Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This analysis focuses on their selectivity, supported by available experimental data, and includes detailed experimental methodologies and visual representations of key biological and experimental processes.
At a Glance: Key Differences
| Feature | This compound (ID-8) | EGCG (Epigallocatechin-3-gallate) |
| Mechanism of Action | ATP-competitive | Non-ATP-competitive (Allosteric)[1] |
| Potency (DYRK1A) | Kd = 120 nM | IC50 ≈ 300-400 nM[2] |
| Selectivity | High selectivity for DYRK1A over DYRK2 | Broad-spectrum inhibitor, affects multiple kinases |
| Origin | Synthetic | Natural (Green Tea Catechin)[3] |
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including neurodevelopment, cell cycle regulation, and gene transcription.[4] Its dysregulation has been implicated in several pathological conditions, most notably Down syndrome and Alzheimer's disease. Consequently, the development of potent and selective DYRK1A inhibitors is of significant interest for therapeutic intervention.
This guide compares two prominent DYRK1A inhibitors: this compound, a synthetic compound, and EGCG, a natural polyphenol found in green tea. While both inhibit DYRK1A, they differ significantly in their mechanism of action, potency, and selectivity.
Quantitative Data Presentation
The following table summarizes the available quantitative data for this compound and EGCG, focusing on their inhibitory activity against DYRK1A and other kinases. It is important to note that the data for each compound were generated in separate studies using different methodologies, which should be considered when making a direct comparison.
Table 1: Inhibitory Activity of this compound and EGCG against DYRK1A
| Compound | Target Kinase | Method | Value | Reference |
| This compound (ID-8) | DYRK1A | KINOMEscan (Kd) | 120 nM | |
| This compound (ID-8) | DYRK2 | KINOMEscan (Kd) | >30,000 nM | |
| EGCG | DYRK1A | ELISA (IC50) | 215 nM | |
| EGCG | DYRK1A | In vitro kinase assay (IC50) | ~300-400 nM | [2] |
Table 2: Selectivity Profile of EGCG against a Panel of Kinases
| Kinase | % Activity Remaining @ 10 µM |
| DYRK1A | 6 |
| DYRK2 | 0 |
| DYRK3 | 5 |
| PLK1 | 7 |
| Aurora B | 12 |
| YES1 | 12 |
| PIM1 | 15 |
| HIPK2 | 15 |
| PKD1 | 16 |
| ERK1 | 17 |
| PIM3 | 17 |
| BTK | 18 |
| IGF-1R | 19 |
| CAMK1 | 19 |
| VEGFR1 | 20 |
| ERK8 | 20 |
| IKK beta | 21 |
| Src | 21 |
| MAPKAP-K2 | 22 |
| PAK4 | 22 |
| BRSK2 | 23 |
| MST4 | 24 |
| IKK epsilon | 27 |
| IRR | 28 |
| PAK5 | 35 |
| S6K1 | 37 |
| MST2 | 37 |
| MSK1 | 40 |
| RSK1 | 46 |
| PIM2 | 47 |
| SmMLCK | 51 |
| MELK | 53 |
| NEK6 | 56 |
| SGK1 | 58 |
| MKK1 | 58 |
| CHK2 | 61 |
| CAMKK beta | 65 |
| TBK1 | 65 |
| AMPK | 66 |
| SYK | 67 |
| IR | 70 |
| GSK3 beta | 70 |
| MNK1 | 71 |
| CHK1 | 72 |
| ERK2 | 72 |
| PDK1 | 73 |
| MNK2 | 73 |
| ROCK 2 | 74 |
| PHK | 75 |
| PKB alpha | 75 |
| EPH-A2 | 76 |
| p38 alpha MAPK | 80 |
| PKC alpha | 81 |
| PRK2 | 82 |
| JNK2 | 84 |
| EF2K | 86 |
| PKA | 87 |
| CSK | 88 |
| CDK2-Cyclin A | 88 |
| CK2 | 89 |
| Lck | 90 |
| CK1 delta | 90 |
| p38 beta MAPK | 96 |
| p38 gamma MAPK | 98 |
| p38 delta MAPK | 102 |
| JNK1 | 106 |
| Data sourced from the International Centre for Kinase Profiling. |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.
Caption: DYRK1A Signaling Pathway.
Caption: Experimental Workflow for Kinase Selectivity Profiling.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol is a general method for determining the IC50 value of a kinase inhibitor and is adapted from established procedures.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate (e.g., Dynamin 1a fragment)
-
This compound or EGCG
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2)
-
96-well high-binding microplate
-
Phospho-specific primary antibody against the DYRK1A substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 2% BSA in PBS with 0.25% Tween 20)
-
Plate reader
Procedure:
-
Substrate Coating: Coat the wells of a 96-well microplate with the DYRK1A substrate overnight at 4°C.
-
Washing and Blocking: Wash the wells three times with wash buffer. Block the wells with blocking buffer for 1 hour at room temperature. Wash the wells again three times with wash buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound or EGCG in the kinase reaction buffer. Include a vehicle control (e.g., DMSO) for 0% inhibition and a no-enzyme control for background.
-
Kinase Reaction:
-
Add the diluted inhibitor or vehicle to the appropriate wells.
-
Add the recombinant DYRK1A enzyme to all wells except the no-enzyme control.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add the phospho-specific primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
KINOMEscan™ Selectivity Profiling (Competition Binding Assay)
This method is used to determine the binding affinity (Kd) of a compound against a large panel of kinases.
Principle:
The KINOMEscan™ assay is a competition binding assay that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.
General Procedure:
-
Assay Setup: A mixture of DNA-tagged kinase, an immobilized ligand, and the test compound (this compound or EGCG) is prepared.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via qPCR of the DNA tag.
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. Dissociation constants (Kd) are determined from dose-response curves.
Discussion of Selectivity
The available data suggests that This compound is a more selective inhibitor of DYRK1A compared to EGCG. The Kd value for this compound against DYRK1A is 120 nM, while its affinity for the closely related kinase DYRK2 is significantly lower (Kd > 30,000 nM), indicating a high degree of selectivity within the DYRK family.
In contrast, EGCG exhibits a broader inhibitory profile . While it is a potent inhibitor of DYRK1A, the kinome scan data reveals that it also inhibits a wide range of other kinases with significant potency. This lack of selectivity can be a confounding factor in cellular and in vivo studies, as the observed biological effects may not be solely attributable to the inhibition of DYRK1A. However, this broad-spectrum activity could also be advantageous in certain therapeutic contexts where targeting multiple pathways is desirable.
The difference in selectivity can be attributed to their distinct mechanisms of action. This compound is an ATP-competitive inhibitor, and its design is likely optimized for the specific ATP-binding pocket of DYRK1A. EGCG, being a non-ATP-competitive, allosteric inhibitor, binds to a site other than the highly conserved ATP pocket.[1] This allosteric site may be present in a wider range of kinases, leading to its broader activity.
Conclusion
Both this compound and EGCG are valuable tools for studying the function of DYRK1A.
-
This compound offers higher potency and significantly greater selectivity, making it a preferred choice for studies aiming to specifically dissect the roles of DYRK1A without confounding off-target effects.
-
EGCG , while less selective, is a readily available natural product and its non-ATP-competitive mechanism of action provides an alternative approach to DYRK1A inhibition. Researchers using EGCG should be mindful of its polypharmacology and consider appropriate control experiments to validate that the observed effects are mediated through DYRK1A.
The choice between these two inhibitors will ultimately depend on the specific experimental goals and the desired level of target specificity. For drug development efforts, the high selectivity of synthetic inhibitors like this compound represents a more promising starting point for developing safe and effective therapeutics.
References
- 1. EGCG-like non-competitive inhibitor of DYRK1A rescues cognitive defect in a down syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Rescue of Dyrk1A Overexpression Alterations in Mice with Fontup® Dietary Supplement: Role of Green Tea Catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Dyrk1A-IN-8 comparative analysis in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Dyrk1A Inhibitor Performance, Supported by Experimental Data and Methodologies.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) has emerged as a compelling therapeutic target in oncology.[1] Its multifaceted role in cellular processes such as cell cycle regulation, proliferation, and apoptosis underscores its significance in cancer biology.[2][3] However, the function of Dyrk1A is highly context-dependent, acting as either a tumor promoter or suppressor in different malignancies.[1] This dual nature necessitates a thorough understanding of the effects of Dyrk1A inhibition across various cancer types. This guide provides a comparative analysis of the performance of Dyrk1A inhibitors in different cancer cell lines, with a focus on presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows. While the specific compound "Dyrk1A-IN-8" was not prominently featured in the reviewed literature, this guide will focus on well-characterized Dyrk1A inhibitors such as ID-8, Dyrk1A-IN-3, and Harmine to provide a valuable comparative framework for researchers.
Quantitative Comparison of Dyrk1A Inhibitors
The following tables summarize the in vitro efficacy of selected Dyrk1A inhibitors against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency, with lower values indicating higher potency.
Table 1: IC50 Values of Dyrk1A Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| Harmine | Jurkat (Leukemia) | 3.11 - 11.89 | [4] |
| U937 (Lymphoma) | 3.11 - 11.89 | [4] | |
| HCT-116 (Colon Cancer) | 6.75 | [4] | |
| EHT 1610 | Nalm-6 (B-ALL) | See Figure 3G in source | [5] |
| MUTZ-5 (B-ALL) | See Figure 3G in source | [5] | |
| INDY | B-ALL Patient Samples | See Figure 3H in source | [5] |
| JH-XIV-68-3 (3) | CAL27 (HNSCC) | ~1 | [6] |
| JH-XVII-10 (10) | CAL27 (HNSCC) | ~1 | [6] |
| FaDu (HNSCC) | ~1 | [6] |
Note: B-ALL stands for B-cell acute lymphoblastic leukemia; HNSCC for Head and Neck Squamous Cell Carcinoma. For some inhibitors, specific IC50 values were presented graphically in the source material.
Table 2: Kinase Selectivity Profile of Selected Dyrk1A Inhibitors
| Inhibitor | DYRK1A (IC50 nM) | Other Kinases (IC50 nM or % inhibition) | Reference |
| Dyrk1A-IN-3 | 76 | Not specified | [7] |
| ID-8 | Kd = 2.4 nM | DYRK2 (Kd = 110 nM) | [8] |
| Harmine | Kd = 1.3 nM | DYRK2 (Kd = 4.7 nM) | [8] |
Note: Kd (dissociation constant) is another measure of binding affinity, with lower values indicating stronger binding.
Key Dyrk1A Signaling Pathways in Cancer
Dyrk1A is a central node in several signaling pathways that are critical for cancer cell proliferation, survival, and differentiation.[1][9] Understanding these pathways is crucial for elucidating the mechanism of action of Dyrk1A inhibitors.
Caption: Dyrk1A signaling pathways implicated in cancer.
Experimental Protocols
Accurate and reproducible experimental methods are fundamental for the comparative analysis of inhibitor efficacy. The following are detailed protocols for key assays used to evaluate the effects of Dyrk1A inhibitors on cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Dyrk1A inhibitor (e.g., Dyrk1A-IN-3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.[7]
-
Inhibitor Treatment: Prepare serial dilutions of the Dyrk1A inhibitor in complete culture medium. Remove the existing medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO).[7]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, such as Dyrk1A and its downstream targets, to assess target engagement and pathway modulation.
Materials:
-
Treated and untreated cancer cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Dyrk1A, anti-phospho-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells in ice-cold lysis buffer. Determine the protein concentration of each lysate using a protein assay kit.[10]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[10]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[10]
-
Washing: Wash the membrane three times with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.[10]
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).[10]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparative analysis of Dyrk1A inhibitors in cancer cell lines.
Caption: General workflow for inhibitor analysis.
Conclusion
The inhibition of Dyrk1A represents a promising therapeutic strategy in oncology. However, the context-dependent role of Dyrk1A necessitates a careful and comparative evaluation of inhibitors across a diverse range of cancer cell lines. This guide provides a framework for such an analysis by presenting available quantitative data, detailing essential experimental protocols, and visualizing the underlying biological pathways and experimental workflows. By employing these standardized methodologies, researchers can generate robust and comparable data to accelerate the development of novel Dyrk1A-targeted cancer therapies.
References
- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A High-Throughput Screen Identifies DYRK1A Inhibitor ID-8 that Stimulates Human Kidney Tubular Epithelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of DYRK1A Inhibitors: Dyrk1A-IN-8 and ID-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Dyrk1A-IN-8 and ID-8. DYRK1A is a crucial kinase implicated in a variety of cellular processes, and its dysregulation is associated with pathologies such as Down syndrome, Alzheimer's disease, and certain cancers. The selection of a potent and selective inhibitor is critical for accurate investigation of DYRK1A's roles in health and disease.
Disclaimer: Publicly available information for a compound specifically named "this compound" is limited. This guide will therefore utilize data for the well-characterized and highly selective DYRK1A inhibitor, compound 8b , as a representative for this compound, based on available scientific literature.
Mechanism of Action
Both this compound (represented by compound 8b) and ID-8 are small molecule inhibitors that target the kinase activity of DYRK1A.[1] DYRK1A is a dual-specificity kinase that autophosphorylates a tyrosine residue in its activation loop, which in turn activates its serine/threonine kinase activity towards downstream substrates.[2] These inhibitors typically function by competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of its targets.[3]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound (as compound 8b) and ID-8, focusing on their potency and selectivity.
Table 1: In Vitro Potency against DYRK1A
| Inhibitor | Assay Type | Potency (IC50/Kd) | Reference |
| This compound (8b) | TR-FRET ligand binding displacement | IC50: 76 nM | [4] |
| Surface Plasmon Resonance (SPR) | KD: 52 ± 4.5 nM | [5] | |
| ID-8 | KINOMEscan® competition binding assay | Kd: 120 nM | [6] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Kinase(s) | % Inhibition / Kd | Assay Type | Reference |
| This compound (8b) | DYRK1A | 99% @ 1 µM | KINOMEscan® | [5] |
| DYRK1B | 49% @ 1 µM | KINOMEscan® | [5] | |
| DYRK2 | 7.9% @ 1 µM | KINOMEscan® | [5] | |
| CLK3 | 11% @ 1 µM | KINOMEscan® | [5] | |
| GSK3β | 1.8% @ 1 µM | KINOMEscan® | [5] | |
| CDK2 | 0% @ 1 µM | KINOMEscan® | [5] | |
| ID-8 | DYRK1A | Kd = 120 nM | KINOMEscan® | [6] |
| DYRK2 | Kd > 30,000 nM | KINOMEscan® | [6] |
Supporting Experimental Data
This compound (Compound 8b): Compound 8b has demonstrated high selectivity for DYRK1A in broad kinase panels.[5] This selectivity is attributed to the addition of a methyl group that prevents binding to the active sites of other kinases like GSK3β and CDK2.[5]
ID-8: ID-8 was identified in a high-throughput screen for its ability to stimulate the proliferation of human kidney tubular epithelial cells.[7] Target engagement studies confirmed that ID-8 binds to DYRK1A and upregulates cell cycle regulators, leading to cell proliferation.[6][7] It has also been shown to sustain the self-renewal and pluripotency of embryonic stem cells.[8]
Signaling Pathways and Experimental Workflows
DYRK1A Signaling Pathway
DYRK1A is a central node in several signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[2] The diagram below illustrates some of the key downstream targets of DYRK1A.
Caption: Key signaling pathways regulated by DYRK1A.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines a general workflow for an in vitro kinase assay to determine the IC50 of a DYRK1A inhibitor.
Caption: General workflow for a DYRK1A in vitro kinase assay.
Experimental Protocols
In Vitro DYRK1A Kinase Assay (ELISA-based)
This protocol is adapted from a general method for measuring DYRK1A activity and can be used to determine the IC50 of an inhibitor.[9]
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate (e.g., DYRKtide peptide)
-
96-well high-binding microplate
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT)
-
ATP solution
-
Test inhibitors (this compound, ID-8) dissolved in DMSO
-
Phospho-specific primary antibody against the DYRK1A substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Substrate Coating: Coat the wells of a 96-well microplate with the DYRK1A substrate (1-5 µg/mL in PBS) overnight at 4°C. Wash the wells three times with wash buffer.
-
Blocking: Block the wells with 1% BSA in PBS for 1 hour at room temperature. Wash the wells three times with wash buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in kinase reaction buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Kinase Reaction:
-
Add 25 µL of the inhibitor dilutions to the appropriate wells.
-
Add 25 µL of recombinant DYRK1A enzyme to all wells except the no-enzyme control. Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 50 µL of ATP solution (at a concentration near the Km for DYRK1A, typically 10-50 µM).
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by washing the wells three times with wash buffer.
-
-
Detection:
-
Add the phospho-specific primary antibody to each well and incubate for 1 hour at room temperature. Wash the wells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. Wash the wells three times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay for DYRK1A Inhibition (Western Blot)
This protocol assesses the effect of a DYRK1A inhibitor on the phosphorylation of a known cellular substrate of DYRK1A.[9]
Materials:
-
Cell line expressing DYRK1A and a known substrate (e.g., HEK293T cells overexpressing Tau)
-
Cell culture medium and reagents
-
Test inhibitors (this compound, ID-8) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents and equipment
-
Primary antibody against a phosphorylated DYRK1A substrate (e.g., phospho-Tau Thr212)
-
Primary antibody against the total DYRK1A substrate
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to reach 70-80% confluency. Treat the cells with various concentrations of the test inhibitors (and a DMSO control) for a predetermined time (e.g., 2, 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with an appropriate volume of ice-cold lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for the total substrate and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate, total substrate, and loading control.
-
Normalize the phosphorylated substrate signal to the total substrate and then to the loading control.
-
Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Throughput Screen Identifies DYRK1A Inhibitor ID-8 that Stimulates Human Kidney Tubular Epithelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iscrm.uw.edu [iscrm.uw.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Evaluating the Off-Target Profile of Dyrk1A-IN-8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target for a spectrum of diseases, including neurodegenerative disorders and various cancers. The development of selective inhibitors is paramount to advancing research and therapeutic applications. This guide provides an objective comparison of the off-target profile of Dyrk1A-IN-8 (also known as ID-8) against other known DYRK1A inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to assist researchers in making informed decisions when selecting a DYRK1A inhibitor for their studies.
Quantitative Comparison of DYRK1A Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and potential toxicity. This section provides a quantitative comparison of this compound and other well-characterized DYRK1A inhibitors. The data is presented as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), which are key indicators of a compound's potency and selectivity. Lower values signify higher potency.
The following table summarizes the available data for this compound and a selection of alternative inhibitors against DYRK1A and a panel of off-target kinases. It is important to note that direct comparison between different assay formats (e.g., Kd from binding assays vs. IC50 from enzymatic assays) should be made with caution.
| Compound | Target/Off-Target | Result (nM) | Assay Type |
| This compound (ID-8) | DYRK1A | 120 (Kd) | KINOMEscan |
| DYRK2 | >30,000 (Kd) | KINOMEscan | |
| Dyrk1A-IN-3 (8b) | DYRK1A | 76 (IC50) | Radiometric |
| CLK1 | Strong Inhibition (% at 1µM) | KINOMEscan | |
| CLK2 | Strong Inhibition (% at 1µM) | KINOMEscan | |
| DYRK2 | Strong Inhibition (% at 1µM) | KINOMEscan | |
| Harmine | DYRK1A | 80 (IC50) | Radiometric |
| DYRK2 | 900 (IC50) | Radiometric | |
| DYRK3 | 800 (IC50) | Radiometric | |
| 17 other kinases | <20% activity remaining at 10µM | KINOMEscan | |
| INDY | DYRK1A | 240 (IC50) | Radiometric |
| DYRK1B | 230 (IC50) | Radiometric | |
| EHT-1610 | DYRK1A | 0.36 (IC50) | Radiometric |
| DYRK1B | 0.59 (IC50) | Radiometric |
Data for this compound (ID-8) demonstrates its high selectivity for DYRK1A over the closely related DYRK2 kinase[1]. Dyrk1A-IN-3 (also known as compound 8b) shows potent inhibition of DYRK1A but also targets other kinases like CLK1, CLK2, and DYRK2[2][3][4]. Harmine, a natural product, is a potent DYRK1A inhibitor but is known to be less selective, hitting numerous other kinases[5][6][7]. INDY and EHT-1610 are also potent DYRK1A inhibitors, with EHT-1610 showing exceptional potency[8][9][10].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform from DiscoverX is a high-throughput method used to determine the binding affinity of a compound against a large panel of kinases[1][11]. This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.
Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized ligand that binds to the active site of the kinase. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates a stronger interaction between the test compound and the kinase.
Protocol Steps:
-
Reaction Setup: In a multi-well plate, a DNA-tagged kinase, the test compound (e.g., this compound), and an immobilized, active-site directed ligand are combined.
-
Incubation: The reaction mixture is incubated to allow the binding interactions to reach equilibrium.
-
Washing: Unbound components are washed away, leaving only the kinase that is bound to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a vehicle control (e.g., DMSO). For determining the dissociation constant (Kd), the assay is performed with a range of compound concentrations, and the data is fitted to a dose-response curve.
Radiometric Kinase Assay
Radiometric kinase assays are a traditional and direct method for measuring the enzymatic activity of a kinase and the inhibitory effect of a compound.
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (typically from [γ-³²P]ATP or [γ-³³P]ATP) from ATP to a specific substrate by the kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
Protocol Steps:
-
Reaction Mixture Preparation: A reaction mixture containing the kinase, its specific substrate (peptide or protein), and the test inhibitor at various concentrations is prepared in a suitable buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, often by adding a strong acid or by spotting the mixture onto a filter membrane that binds the substrate.
-
Washing: Unincorporated radiolabeled ATP is washed away from the filter membrane.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
References
- 1. A High-Throughput Screen Identifies DYRK1A Inhibitor ID-8 that Stimulates Human Kidney Tubular Epithelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harmine | DYRK | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to DYRK1A Inhibitors: Dyrk1A-IN-8 Versus Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target for a spectrum of diseases, including neurodegenerative disorders such as Alzheimer's and Down syndrome, as well as certain cancers and diabetes. The development of potent and selective inhibitors of DYRK1A is a key focus of current research. This guide provides an objective comparison of the efficacy of Dyrk1A-IN-8 against a selection of novel DYRK1A inhibitors, supported by available experimental data.
Quantitative Comparison of DYRK1A Inhibitor Efficacy
The following table summarizes the in vitro potency (IC50) of this compound and several novel DYRK1A inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental assays and conditions.
| Inhibitor | DYRK1A IC50 (nM) | Assay Type | Reference |
| This compound (ID-8) | Top candidate in a high-throughput screen, specific IC50 not provided in the primary publication. | Cell-based proliferation assay | [1] |
| EHT 1610 | 0.36 | Biochemical Kinase Assay | [2][3][4][5][6] |
| PST-001 | 40 | Biochemical Kinase Assay | [7][8] |
| FC-2 | Potent (nanomolar) | Biochemical Kinase Assay | |
| FC-3 | Potent (nanomolar) | Biochemical Kinase Assay | |
| NSC361563 | 1375.3 | Enzymatic Assay | [9] |
| INDY | 139 | In vitro kinase assay | [10][11] |
| SM07883 | 1.6 | Kinase Assay | [10] |
| Leucettine L41 | 10-60 | Not specified | [12] |
| GNF2133 | 6.2 | Not specified | [12] |
Note: The lack of a specific IC50 value for this compound in the primary screening publication makes a direct quantitative comparison challenging. The compound was identified as a top hit for promoting cell proliferation, a downstream effect of DYRK1A inhibition.[1] EHT 1610 exhibits particularly high potency in biochemical assays.[2][3][4][5][6] PST-001 also shows potent inhibition and has been noted for its high selectivity.[7][8]
DYRK1A Signaling Pathway
DYRK1A is a pleiotropic kinase that phosphorylates a wide range of substrates in both the cytoplasm and the nucleus, influencing key cellular processes.[13][14] Its inhibition can impact multiple signaling cascades, making it a valuable therapeutic target.
Caption: Overview of the DYRK1A signaling pathway.
Experimental Protocols
Accurate and reproducible assessment of inhibitor efficacy is paramount. The following are detailed methodologies for key experiments used to characterize DYRK1A inhibitors.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the enzymatic activity of purified DYRK1A and its inhibition by a test compound.
a. Principle: The assay quantifies the transfer of a phosphate (B84403) group from ATP to a specific substrate by DYRK1A. Inhibition is measured as a decrease in substrate phosphorylation.
b. Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate (e.g., DYRKtide peptide)
-
ATP (often radiolabeled, e.g., [γ-33P]ATP, or in a system with luminescence-based ADP detection)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/ml BSA)
-
Test inhibitor (e.g., this compound or novel inhibitor) dissolved in DMSO
-
96- or 384-well assay plates
-
Detection reagents (e.g., phosphocellulose membranes and a scintillation counter for radioactivity, or a luciferase/luciferin system for ADP detection)
c. Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the assay plate, add the kinase reaction buffer, the DYRK1A substrate, and the diluted inhibitor.
-
Initiate the reaction by adding the recombinant DYRK1A enzyme.
-
Start the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).
-
Detect the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a biochemical DYRK1A kinase assay.
Cellular Assay for DYRK1A Activity
This assay assesses the ability of an inhibitor to engage and inhibit DYRK1A within a cellular context.
a. Principle: This method measures the phosphorylation of a known intracellular substrate of DYRK1A. A reduction in the phosphorylation of this substrate in the presence of the inhibitor indicates target engagement and inhibition.
b. Materials:
-
Cell line expressing DYRK1A (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and reagents
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against a phosphorylated DYRK1A substrate (e.g., phospho-Tau (Thr212), phospho-STAT3 (Ser727)) and total substrate
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blot equipment and reagents or ELISA-based detection system
c. Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of the DYRK1A substrate using Western blotting or ELISA.
-
Data Analysis: Quantify the levels of the phosphorylated substrate and normalize to the total amount of the substrate and a loading control (for Western blotting). Determine the cellular IC50 by plotting the percentage of inhibition of substrate phosphorylation against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor with its protein target in a cellular environment.
a. Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.
b. Materials:
-
Intact cells or cell lysate
-
Test inhibitor
-
PBS and lysis buffer
-
PCR thermocycler or other heating device
-
Equipment for protein quantification (e.g., Western blot, ELISA)
c. Procedure:
-
Treat intact cells or cell lysate with the test inhibitor or vehicle control.
-
Heat the samples to a range of temperatures.
-
Cool the samples and lyse the cells (if using intact cells).
-
Separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
-
Quantify the amount of soluble DYRK1A in the supernatant at each temperature.
-
Data Analysis: Plot the amount of soluble DYRK1A as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. A High-Throughput Screen Identifies DYRK1A Inhibitor ID-8 that Stimulates Human Kidney Tubular Epithelial Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EHT 1610 - MedChem Express [bioscience.co.uk]
- 4. EHT 1610 | DYRK1A inhibitor | Probechem Biochemicals [probechem.com]
- 5. EHT 1610 - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Selectivity Analysis of the DYRK1A Inhibitor AnnH75
For Researchers, Scientists, and Drug Development Professionals
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target in a range of human diseases, including neurodegenerative disorders and certain cancers. Achieving selective inhibition of DYRK1A is a significant challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome. This guide provides an objective comparison of the kinome selectivity of AnnH75, a potent DYRK1A inhibitor, with other known inhibitors, supported by experimental data and detailed methodologies.
Kinase Selectivity Profiles: A Quantitative Comparison
The selectivity of a kinase inhibitor is paramount to minimize off-target effects and ensure that the observed biological response is a direct consequence of inhibiting the intended target. The following table summarizes the inhibitory activity of AnnH75 and other well-characterized DYRK1A inhibitors against DYRK1A and a selection of common off-target kinases. Data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) or as percentage of control in binding assays, where a lower value indicates stronger binding.
| Kinase | AnnH75 IC50 (nM) | Harmine IC50 (nM) | EHT-1610 IC50 (nM) | INDY IC50 (nM) |
| DYRK1A | 181[1][2] | ~80 | 0.36 | Potent inhibitor |
| DYRK1B | Off-target[2] | Off-target | 0.59 | Off-target |
| CLK1 | Strong Off-target[1][2] | - | - | Off-target |
| CLK2 | Off-target[1] | - | - | - |
| CLK4 | Strong Off-target[1][2] | - | - | - |
| Haspin (GSG2) | Strong Off-target[1][2] | - | - | - |
| CDK8 | Moderate Off-target[2] | - | - | - |
| PIM1 | Moderate Off-target[2] | - | - | - |
| PIM3 | Moderate Off-target[2] | - | - | - |
Experimental Protocols
The determination of kinase inhibitor selectivity is reliant on robust and reproducible experimental methodologies. A widely used high-throughput method is the competition binding assay, such as the KINOMEscan™ platform.
KINOMEscan™ Competition Binding Assay Protocol
This method quantifies the binding affinity of a test compound to a large panel of kinases. It does not measure enzymatic activity but rather the ability of a compound to compete with an immobilized ligand for the kinase active site.
Principle: The assay relies on a proprietary kinase-tagged T7 phage. If the test compound binds to the kinase, it prevents the kinase from binding to an immobilized, active-site-directed ligand. The amount of kinase that remains bound to the immobilized ligand is then quantified using quantitative PCR (qPCR) of the phage DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity for the inhibitor.
Procedure:
-
Preparation: A panel of DNA-tagged kinases is prepared. An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competition: The test compound (e.g., AnnH75) is incubated with the specific kinase and the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically reported as "percent of control" (DMSO vehicle), where a lower percentage indicates stronger inhibition of the kinase-ligand interaction. For potent inhibitors, a dissociation constant (Kd) can be determined by running the assay with a range of inhibitor concentrations.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the methodologies and the biological context of DYRK1A inhibition, the following diagrams are provided.
Caption: Workflow of a competition binding-based kinome profiling assay.
Caption: Simplified overview of DYRK1A signaling and its inhibition.
Conclusion
The kinome profiling data reveals that while AnnH75 is a potent inhibitor of DYRK1A, it also exhibits significant activity against other kinases, particularly within the DYRK and CLK families. This polypharmacology is a common feature among many DYRK1A inhibitors due to the structural similarities in their ATP-binding sites. Researchers should consider this selectivity profile when interpreting experimental results. For studies requiring highly specific inhibition of DYRK1A, it is crucial to employ counter-screening against the identified off-targets or to use structurally distinct inhibitors in parallel to confirm that the observed phenotype is on-target. This comparative guide serves as a valuable resource for the informed selection and application of DYRK1A inhibitors in research and drug development.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming experimental findings obtained with the Dyrk1A inhibitor, Dyrk1A-IN-8 (also known as ID-8), by using structurally unrelated inhibitors. By comparing the effects of molecules with distinct chemical structures, researchers can significantly increase confidence that the observed phenotype is due to the inhibition of DYRK1A.
Comparing the Tools: this compound and Structurally Diverse Alternatives
Here, we compare this compound with three well-characterized, structurally unrelated DYRK1A inhibitors: Harmine, EHT1610, and Epigallocatechin gallate (EGCG).
Table 1: Comparison of Dyrk1A Inhibitor Potency and Selectivity
| Inhibitor | Chemical Class | DYRK1A IC50 (nM) | Key Off-Targets / Selectivity Profile |
| This compound (ID-8) | Indole derivative | 209[1] | Highly selective for DYRK1A over DYRK2 (Kd >30,000 nM)[2] |
| Harmine | β-carboline alkaloid | 33 - 107[3] | Also inhibits DYRK1B, DYRK2, and Monoamine Oxidase A (MAO-A)[3][4] |
| EHT1610 | Thiazolo[5,4-f]quinazoline | 0.36[5] | Potently inhibits DYRK1B (IC50 = 0.59 nM)[5] |
| EGCG | Flavonoid (polyphenol) | 215 - 330[3] | Generally considered a less specific kinase inhibitor |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Table 2: Comparative Experimental Data in Cellular Models
| Experiment | This compound (ID-8) | Harmine | Key Findings |
| Human Proximal Tubular Epithelial Cell (HPTEC) Proliferation | Increased cell proliferation after injury[2] | Induced proliferation, but to a lesser extent than ID-8 and was less specific (also induced fibroblast proliferation)[2] | Demonstrates a shared pro-proliferative effect, strengthening the hypothesis that DYRK1A inhibition promotes epithelial cell regeneration. The difference in efficacy and specificity highlights the importance of comparing compounds. |
| Tau Phosphorylation | (Data not available in direct comparison) | Reduces phosphorylation of Tau at multiple sites (e.g., Ser396, Thr231) in cell culture.[6] | Harmine's effect on Tau phosphorylation is a well-established consequence of DYRK1A inhibition. Similar results with this compound would strongly support its on-target activity in this pathway. |
Visualizing the Strategy and the Science
To effectively design and interpret these validation experiments, it is crucial to understand both the underlying biological pathways and the experimental workflows.
Experimental Protocols
Reproducibility and direct comparison require meticulous adherence to standardized protocols. Below are methodologies for key experiments in the characterization of DYRK1A inhibitors.
Protocol 1: In Vitro DYRK1A Kinase Assay (ELISA-based)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate (e.g., a specific peptide like DYRKtide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
96-well high-binding microplate
-
Phospho-specific primary antibody against the DYRK1A substrate
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Substrate Coating: Coat the wells of a 96-well microplate with the DYRK1A substrate overnight at 4°C. Wash three times with wash buffer.
-
Blocking: Block the wells with 1% BSA in PBS for 1 hour at room temperature. Wash three times with wash buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and the structurally unrelated inhibitor in kinase reaction buffer. Include a DMSO-only control (0% inhibition).
-
Kinase Reaction:
-
Add the inhibitor dilutions to the appropriate wells.
-
Add the recombinant DYRK1A enzyme to all wells. Pre-incubate for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP (at a concentration near the Km for DYRK1A, typically 10-50 µM).
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by washing the wells three times with wash buffer.[4]
-
-
Detection:
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[4]
Protocol 2: Cell-Based Substrate Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block DYRK1A activity within a cellular context by assessing the phosphorylation state of a known downstream substrate, such as Tau.
Materials:
-
Human cell line expressing DYRK1A and the substrate of interest (e.g., SH-SY5Y neuroblastoma cells for Tau).
-
This compound and the structurally unrelated inhibitor.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Tau (e.g., pS396), anti-total-Tau, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE and Western blot equipment and reagents.
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of each inhibitor (and a DMSO control) for a predetermined time (e.g., 2-24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-pS396-Tau) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total substrate and a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal and the loading control. Compare the reduction in phosphorylation across the different inhibitors.
Protocol 3: Cell Proliferation Assay (EdU Incorporation)
This assay measures the effect of DYRK1A inhibition on cell proliferation by detecting the incorporation of a thymidine (B127349) analog, EdU, into newly synthesized DNA.
Materials:
-
Cell line of interest.
-
This compound and the structurally unrelated inhibitor.
-
EdU (5-ethynyl-2'-deoxyuridine).
-
Click-iT™ EdU Cell Proliferation Kit (or similar) containing a fluorescent azide (B81097).
-
Fixation solution (e.g., 3.7% formaldehyde (B43269) in PBS).
-
Permeabilization solution (e.g., 0.5% Triton™ X-100 in PBS).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate). Treat with a range of concentrations of each inhibitor or DMSO for the desired duration.
-
EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for DNA synthesis (e.g., 2-4 hours).[7]
-
Fixation and Permeabilization:
-
EdU Detection (Click Reaction):
-
Prepare the Click-iT™ reaction cocktail containing the fluorescent azide according to the manufacturer's protocol.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[9]
-
-
Analysis:
-
Microscopy: Image the cells using a fluorescence microscope. Quantify the percentage of EdU-positive cells relative to the total number of cells (e.g., stained with DAPI).
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer to quantify the percentage of EdU-positive cells in the population.[7]
-
Conclusion
The validation of findings with a structurally unrelated inhibitor is a cornerstone of rigorous pharmacological research. When this compound and a compound from a different chemical class, such as Harmine or EHT1610, produce a similar biological effect, it provides strong evidence that the effect is mediated by the intended target, DYRK1A. This comparative approach not only builds confidence in the primary findings but also helps to characterize the specific properties of each inhibitor, paving the way for the development of more selective and effective therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A High-Throughput Screen Identifies DYRK1A Inhibitor ID-8 that Stimulates Human Kidney Tubular Epithelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Harmine is an ATP-competitive Inhibitor for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Dyrk1A-IN-8
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper handling and disposal of Dyrk1A-IN-8, a potent kinase inhibitor utilized in neurodegenerative disease research.[1] Adherence to these procedures is vital for ensuring personnel safety, environmental protection, and regulatory compliance. As no specific Safety Data Sheet (SDS) for this compound is readily available, it is imperative to treat this compound as a potentially hazardous substance, following best practices for the disposal of potent active pharmaceutical ingredients and kinase inhibitors.
Key Disposal Principles
All materials contaminated with this compound, including the pure compound, solutions, and laboratory consumables, must be managed as hazardous chemical waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2][3]
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain.[2] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container.[2] |
| Solutions containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[2] |
| Empty this compound Containers | Triple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. After rinsing and defacing the label, the container may be disposed of as regular lab glass or plastic, per institutional guidelines.[4] |
Experimental Protocols: Step-by-Step Disposal Procedure
Researchers must diligently follow these steps to ensure the safe disposal of this compound and associated waste materials.
1. Segregation of Waste: At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste streams. This includes unused compounds, prepared solutions, and contaminated consumables such as weighing paper, pipette tips, and gloves.[2]
2. Containment of Waste:
-
Solid Waste: Carefully place all solid waste, including unused this compound powder and contaminated disposables, into a designated, robust, and sealable hazardous waste container.[2][4] The container must be clearly labeled "Hazardous Waste" and specify "this compound" as a component.[2]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be kept securely closed when not in use and be clearly labeled "Hazardous Waste," identifying the chemical contents and solvent (e.g., "this compound in DMSO").[4]
3. Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with this compound. A recommended procedure involves wiping surfaces first with a suitable solvent (e.g., 70% ethanol) and then with a cleaning agent.[2] All cleaning materials used in this process must be disposed of as hazardous waste.
4. Storage of Waste: Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. Ensure that incompatible waste types are properly segregated to prevent any adverse chemical reactions.[3][5]
5. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Mandatory Visualizations
The following diagrams illustrate the proper workflow for the disposal of this compound and a simplified representation of a relevant signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
